molecular formula C10H11ClN2O2 B098122 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid CAS No. 17722-52-0

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Cat. No.: B098122
CAS No.: 17722-52-0
M. Wt: 226.66 g/mol
InChI Key: UPSNSRKMOHOEEO-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11001. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Blood Proteins - Serum Globulins - Immunoglobulins - Antibodies - Antibodies, Monoclonal - Antibodies, Monoclonal, Humanized - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSNSRKMOHOEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279000
Record name 4-(4-Chloroanilino)-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17722-52-0, 2104-66-7
Record name 17722-52-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11001
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Chloroanilino)-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-CHLOROSUCCINANILIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details the experimental protocol, presents key data in a structured format, and includes visualizations to illustrate the synthesis workflow.

Chemical Reaction and Properties

The synthesis of this compound, also known as N-(4-chlorophenyl)succinamic acid, is achieved through the reaction of succinic anhydride with 4-chloroaniline.[1][2] This reaction is a nucleophilic acyl substitution where the amino group of 4-chloroaniline attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group.

Key Compound Properties:

PropertyValue
Molecular FormulaC₁₀H₁₀ClNO₃
Molecular Weight227.64 g/mol
CAS Number17722-52-0

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
Succinic anhydrideC₄H₄O₃100.07
4-ChloroanilineC₆H₆ClN127.57
TolueneC₇H₈92.14
Dilute Hydrochloric AcidHCl (aq)-
EthanolC₂H₅OH46.07
WaterH₂O18.02

Procedure:

  • Reaction Setup: A solution of succinic anhydride (2.5 g) is prepared in toluene (25 cc).[1] Separately, a solution of 4-chloroaniline (2.5 g) is prepared in toluene (20 cc).[1]

  • Reaction Execution: The solution of 4-chloroaniline is added dropwise to the succinic anhydride solution with constant stirring.[1][2]

  • Reaction Time: The resulting mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.[1][2]

  • Work-up and Purification:

    • The reaction mixture is treated with dilute hydrochloric acid to remove any unreacted 4-chloroaniline.[1][2]

    • The resulting solid product, N-(4-chlorophenyl)succinamic acid, is filtered under suction.[1][2]

    • The solid is washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed during hydrolysis.[1][2]

    • The crude product is then recrystallized from ethanol to a constant melting point to achieve high purity.[1]

  • Characterization: The purity of the final compound is confirmed by elemental analysis, and its structure is characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[1] Single crystals suitable for X-ray diffraction studies can be grown by slow evaporation from an ethanolic solution at room temperature.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Dissolve Succinic Anhydride in Toluene C Mix and Stir (1 hour) A->C B Dissolve 4-Chloroaniline in Toluene B->C D Stand at Room Temperature (1 hour) C->D E Add Dilute HCl D->E F Filter Solid Product E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Final Product: 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid H->I

Caption: Synthesis and purification workflow for this compound.

Reaction Scheme

The chemical transformation is depicted in the following reaction scheme.

Reaction_Scheme Reactant1 Succinic Anhydride Product This compound Reactant1->Product Toluene Room Temperature Reactant2 4-Chloroaniline Reactant2->Product Toluene Room Temperature + + +->Product Toluene Room Temperature

Caption: Reaction of succinic anhydride with 4-chloroaniline.

References

Technical Guide: Physicochemical Properties of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, a compound of interest in medicinal chemistry and drug discovery. This document summarizes its fundamental chemical and physical characteristics, details a standard experimental protocol for its synthesis, and provides visualizations of the synthetic workflow. The information herein is intended to support research and development activities by providing a foundational understanding of this molecule.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound (also known as N-(4-chlorophenyl)succinamic acid) are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms N-(4-chlorophenyl)succinamic acid[1]
CAS Number 17722-52-0N/A
Molecular Formula C₁₀H₁₀ClNO₃[1]
Molecular Weight 227.64 g/mol [1]
Melting Point Not explicitly reported for the 4-chloro isomer. The related N-phenylsuccinamic acid has a melting point of 150 °C.[2]
Boiling Point Data not available. Likely to decompose at high temperatures.
Solubility Soluble in ethanol.[1] The parent compound, succinanilic acid, is soluble in alcohol, ether, and boiling water (with some decomposition).[2]
pKa The pKa of the carboxylic acid group in the related N-phenylsuccinamic acid is 4.69 at 25°C.[2]
LogP A predicted XLogP3 value for the related 2-(4-Chlorophenyl)succinic acid is 1.5. Experimental determination for the target compound is recommended for accurate assessment of lipophilicity.[3]

Crystal Structure

The crystal structure of N-(4-chlorophenyl)succinamic acid has been determined by X-ray diffraction. The compound crystallizes in a monoclinic system.[1] In the crystalline state, molecules are organized into infinite chains through intermolecular N—H⋯O and O—H⋯O hydrogen bonds.[1]

Crystal SystemMonoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 15.908(1) Å, b = 4.8778(4) Å, c = 14.286(1) Å, β = 109.787(6)°
Volume 1043.09(13) ų
Z 4
Crystal data for N-(4-Chlorophenyl)succinamic acid.[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of succinic anhydride with 4-chloroaniline.[1][4]

Materials:

  • Succinic anhydride

  • 4-chloroaniline

  • Toluene

  • Dilute hydrochloric acid

  • Ethanol (for recrystallization)

Procedure:

  • A solution of succinic anhydride (e.g., 2.5 g) in toluene (e.g., 25 ml) is prepared.

  • A solution of 4-chloroaniline (e.g., 2.5 g) in toluene (e.g., 20 ml) is added dropwise to the succinic anhydride solution with constant stirring.[1]

  • The resulting mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.[1]

  • To remove any unreacted 4-chloroaniline, the mixture is treated with dilute hydrochloric acid.[1]

  • The resulting solid product, N-(4-chlorophenyl)succinamic acid, is collected by filtration under suction.[1]

  • The solid is washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed during the workup.[1]

  • The crude product is purified by recrystallization from ethanol to a constant melting point.[1]

Visual Workflow of the Synthesis:

SynthesisWorkflow succinic_anhydride Succinic Anhydride in Toluene reaction_mixture Reaction Mixture succinic_anhydride->reaction_mixture chloroaniline 4-Chloroaniline in Toluene chloroaniline->reaction_mixture hcl_wash Dilute HCl Wash reaction_mixture->hcl_wash Stirring at RT filtration Filtration hcl_wash->filtration Remove unreacted aniline water_wash Water Wash filtration->water_wash Collect solid recrystallization Recrystallization (Ethanol) water_wash->recrystallization Remove succinic acid final_product Pure Product recrystallization->final_product Purification

Caption: Synthetic workflow for this compound.

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities and signaling pathways of this compound. However, structurally related succinamic acid derivatives have been investigated for various biological activities, including as potential inhibitors of dipeptidyl peptidase IV (DPP IV).[5] Further research is required to elucidate the pharmacological profile of the title compound.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing a valuable resource for researchers. The provided synthesis protocol offers a clear and reproducible method for obtaining this compound. While data on its biological activity is currently scarce, the foundational information presented here should facilitate future investigations into its potential applications in drug discovery and development.

References

An In-depth Technical Guide to 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17722-52-0

This technical guide provides a comprehensive overview of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chlorophenyl)succinamic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a derivative of succinic acid and 4-chloroaniline. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 17722-52-0[1][2]
Molecular Formula C₁₀H₁₀ClNO₃[1]
Molecular Weight 227.64 g/mol [1]
Alternate Name N-(4-chlorophenyl)succinamic acid[1]
Physical Form Solid
Storage Room temperature, sealed in a dry environment[3]

Synthesis

The primary method for the synthesis of this compound is the reaction of succinic anhydride with 4-chloroaniline.

Synthesis Workflow

The logical flow of the synthesis process is outlined in the diagram below.

Synthesis_Workflow Reactants Succinic Anhydride + 4-Chloroaniline Reaction Stirring at Room Temperature Reactants->Reaction Dissolve in Solvent Toluene Solvent->Reaction AcidWash Dilute HCl Wash Reaction->AcidWash Quench and remove unreacted aniline Purification Filtration and Washing with Water AcidWash->Purification Product 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid Purification->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on established laboratory procedures.[4][5]

Materials:

  • Succinic anhydride (1.0 equivalent)

  • 4-chloroaniline (1.0 equivalent)

  • Toluene

  • Dilute Hydrochloric Acid

  • Water

Procedure:

  • A solution of succinic anhydride (e.g., 0.025 mol) in toluene (e.g., 25 mL) is prepared in a reaction vessel equipped with a stirrer.

  • A solution of 4-chloroaniline (e.g., 0.025 mol) in toluene (e.g., 20 mL) is added dropwise to the succinic anhydride solution with constant stirring.[4]

  • The reaction mixture is stirred for approximately one hour at room temperature and then left to stand for an additional hour to ensure the completion of the reaction.[4]

  • To remove any unreacted 4-chloroaniline, the mixture is treated with dilute hydrochloric acid.[4][5]

  • The resulting solid product, N-(4-chlorophenyl)succinamic acid, is collected by filtration under suction.

  • The collected solid is washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed during the workup.[4][5]

  • The purified product can be recrystallized from a suitable solvent, such as ethanol, to achieve higher purity.[5]

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of this compound.

While studies on related N-phenylsuccinamic acid derivatives have explored their potential as inhibitors of enzymes like xanthine oxidase, and some have been investigated for cytotoxic effects, no definitive biological target or mechanism of action has been elucidated for this specific compound.

Researchers interested in the pharmacological potential of this molecule may consider screening it in various assays based on the activities observed for structurally similar compounds. A potential starting point for investigation could be its effect on enzymes or cellular pathways where related amide derivatives have shown activity.

General Structure-Activity Relationship (SAR) Considerations

For N-phenyl amide derivatives, structure-activity relationship studies have indicated that the nature and position of substituents on the phenyl ring can significantly influence biological activity. The 4-chloro substitution on the phenyl ring of the title compound is a common feature in many biologically active molecules and is known to affect properties such as lipophilicity and metabolic stability.

The logical relationship for a hypothetical screening cascade is presented below.

SAR_Considerations Compound 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid PrimaryScreen Primary Screening (e.g., Enzyme Inhibition, Cell Viability Assays) Compound->PrimaryScreen HitIdentified Hit Identification PrimaryScreen->HitIdentified Activity Observed NoActivity No Significant Activity PrimaryScreen->NoActivity No Activity SecondaryScreen Secondary Assays (e.g., Dose-Response, Selectivity Profiling) HitIdentified->SecondaryScreen LeadIdentified Lead Compound Identification SecondaryScreen->LeadIdentified SAR_Studies Structure-Activity Relationship Studies LeadIdentified->SAR_Studies

Caption: Hypothetical screening cascade for biological activity assessment.

Conclusion

This compound (CAS No. 17722-52-0) is a readily synthesizable compound with well-defined chemical and physical properties. While its synthesis is straightforward, its biological activity remains largely unexplored. This technical guide provides the foundational chemical information necessary for its preparation and characterization. Further research is warranted to investigate its potential pharmacological effects and to elucidate any relevant signaling pathways. The provided workflow and hypothetical screening cascade offer a roadmap for future investigations into the biological potential of this compound.

References

Structure Elucidation of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid. It includes detailed experimental protocols for its synthesis and characterization, alongside a summary of its key physicochemical and spectroscopic properties.

Compound Identity and Properties

This compound is a carboxylic acid derivative of succinic acid and 4-chloroaniline. Its structure is characterized by a succinamic acid moiety N-substituted with a 4-chlorophenyl group.

PropertyValue
IUPAC Name This compound
CAS Number 17722-52-0
Molecular Formula C₁₀H₁₀ClNO₃
Molecular Weight 227.64 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not reported, but expected to be a crystalline solid with a relatively high melting point.
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water.

Synthesis

The synthesis of this compound can be achieved through the reaction of succinic anhydride with 4-chloroaniline. This method is analogous to the synthesis of similar N-aryl succinamic acids.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous bromo-derivative.

Materials:

  • Succinic anhydride (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Glacial acetic acid

Procedure:

  • Dissolve succinic anhydride (1.0 eq) and 4-chloroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the filtered solid with cold water to remove any unreacted starting materials and acetic acid.

  • Dry the product under vacuum to yield this compound.

Synthesis_Workflow succinic_anhydride Succinic Anhydride reactants Dissolve in Glacial Acetic Acid succinic_anhydride->reactants chloroaniline 4-Chloroaniline chloroaniline->reactants reflux Reflux at 118°C for 4 hours reactants->reflux cooling Cool to Room Temperature reflux->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Water filtration->washing drying Dry under Vacuum washing->drying product 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid drying->product

Caption: Synthetic workflow for this compound.

Spectroscopic Data for Structure Elucidation

Spectroscopic data is essential for the unambiguous confirmation of the chemical structure. While specific spectra for this compound are noted as available from commercial suppliers, detailed analyses from closely related analogs provide a strong basis for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in DMSO-d₆ are presented below, based on data from analogous compounds.

Predicted ¹H NMR Data (DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.1Singlet1H-COOH
~10.2Singlet1H-NH-
~7.6Doublet2HAromatic protons ortho to -NH
~7.3Doublet2HAromatic protons meta to -NH
~2.5Triplet2H-CH₂- (adjacent to C=O)
~2.4Triplet2H-CH₂- (adjacent to COOH)

Predicted ¹³C NMR Data (DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~174.0-COOH
~171.5-C=O (amide)
~138.0Aromatic C (ipso, attached to N)
~128.5Aromatic C-H
~127.0Aromatic C (ipso, attached to Cl)
~120.5Aromatic C-H
~31.0-CH₂- (adjacent to C=O)
~29.0-CH₂- (adjacent to COOH)
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~3200-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1660StrongC=O stretch (amide I)
~1590MediumC=C stretch (aromatic)
~1540MediumN-H bend (amide II)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

m/zAssignment
227/229[M]⁺ molecular ion peak (with isotopic pattern for Cl)
127/129Fragment corresponding to [Cl-C₆H₄-NH₂]⁺
111/113Fragment corresponding to [Cl-C₆H₄]⁺
100Fragment corresponding to [succinic anhydride]⁺

Structure Characterization Workflow

The process of confirming the structure of a newly synthesized compound follows a logical workflow.

Elucidation_Workflow synthesis Synthesis of Compound purification Purification (e.g., Recrystallization) synthesis->purification preliminary_char Preliminary Characterization (TLC, Melting Point) purification->preliminary_char spectroscopy Spectroscopic Analysis preliminary_char->spectroscopy nmr NMR (¹H, ¹³C) spectroscopy->nmr ir IR Spectroscopy spectroscopy->ir ms Mass Spectrometry spectroscopy->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Final Elucidated Structure data_analysis->final_structure

Caption: Workflow for the structure elucidation of a synthesized compound.

Conclusion

The structure of this compound can be confidently assigned based on a straightforward and reproducible synthetic route and a comprehensive analysis of its spectroscopic data. The methodologies and expected data presented in this guide provide a solid framework for the synthesis and characterization of this compound for research and development purposes. While no specific signaling pathway involvement has been reported in the literature, this molecule serves as a valuable scaffold for further chemical and biological investigations.

Spectroscopic and Synthetic Profile of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry data for the compound 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, alongside a detailed experimental protocol for its synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and characterization.

Core Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in DMSO-d₆.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
12.10Singlet1HOH-
10.03Singlet1HNH-
7.63Doublet2HAromatic CH5
7.35Doublet2HAromatic CH5
2.36Triplet2HCH₂5
2.28Triplet2HCH₂5
1.81Quintet2HCH₂5

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
174.6C=O (Carboxylic Acid)
171.4C=O (Amide)
138.7Aromatic C-Cl
129.0Aromatic CH
126.9Aromatic C-N
121.0Aromatic CH
35.8CH₂
33.4CH₂
20.8CH₂

Experimental Protocols

The following protocols are based on the successful synthesis and characterization of 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, a synonym for the target compound.[1]

Synthesis of this compound

Materials:

  • 4-chloroaniline

  • Glutaric anhydride

  • Toluene (analytical grade)

  • Ethanol

  • Acetone

Procedure:

  • In separate flasks, dissolve 4-chloroaniline and an equimolar amount of glutaric anhydride in a minimal amount of analytical grade toluene.

  • Slowly combine the two solutions while stirring at room temperature.

  • Continue stirring until a precipitate is formed.

  • Filter the resulting solid and wash it with a minimal amount of toluene to remove any unreacted starting materials.

  • Subsequently, wash the solid with water to remove any glutaric acid that may have formed as a byproduct.

  • Air-dry the purified product.

  • For further purification, recrystallize the compound from a 1:1 (v/v) mixture of ethanol and acetone. This process should yield colorless crystals.

Spectroscopic Analysis

NMR Spectroscopy:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Instrumentation: Standard ¹H and ¹³C NMR spectrometer.

  • Procedure: Prepare a dilute solution of the synthesized compound in DMSO-d₆. Acquire ¹H and ¹³C NMR spectra according to standard instrument operating procedures.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

experimental_workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve 4-chloroaniline in Toluene C Combine Solutions & Stir at RT A->C B Dissolve glutaric anhydride in Toluene B->C D Precipitation C->D E Filtration & Washing (Toluene & Water) D->E F Drying E->F G Recrystallization (Ethanol/Acetone) F->G H Colorless Crystals G->H I NMR Spectroscopy (¹H and ¹³C in DMSO-d₆) H->I J Mass Spectrometry (Proposed) H->J

References

Potential Biological Activity of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid is a small molecule whose biological profile has not been extensively characterized. However, analysis of its structural motifs—a chlorophenylamine group linked to a butanoic acid backbone—suggests potential for interaction with various biological targets. This document synthesizes findings from related compounds to propose potential avenues for investigation, including enzyme inhibition, antimicrobial effects, and anti-inflammatory activity. Detailed experimental protocols from analogous studies are provided to serve as a foundational methodology for evaluating the subject compound.

Chemical Structure and Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₃PubChem
Molecular Weight 227.64 g/mol PubChem
IUPAC Name This compoundPubChem

Potential Biological Activities Based on Structural Analogs

The biological activities of compounds structurally related to this compound suggest several key areas for investigation.

Enzyme Inhibition

The presence of the 4-chlorophenyl group is common in various enzyme inhibitors.

  • Potential Targets: Based on analogs, potential enzyme targets could include kinases, proteases, and oxidoreductases. For instance, compounds with a chlorophenyl moiety have been investigated as inhibitors of monoamine oxidase and other enzymes.

  • Rationale: The aromatic ring can engage in hydrophobic and π-stacking interactions within an enzyme's active site, while the carboxylic acid and amide groups can form hydrogen bonds.

Antimicrobial Activity

The anilide (aminophenyl) scaffold is a known pharmacophore in antimicrobial agents.

  • Potential Spectrum: Analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria. The specific spectrum for the title compound would require experimental validation.

  • Mechanism of Action: Potential mechanisms could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Anti-inflammatory and Neurological Effects

Derivatives of butanoic acid and compounds containing the 4-chlorophenylamino moiety have been explored for their anti-inflammatory and neurological properties.

  • Anti-inflammatory Potential: Structurally similar compounds have been shown to modulate inflammatory pathways. For example, some anilinobutanoic acid derivatives exhibit analgesic and anti-inflammatory properties.

  • Neurological Potential: The 4-chlorophenyl group is present in several centrally acting agents. Related structures have been investigated for their effects on neurotransmitter systems.

Experimental Protocols for Future Investigation

The following are generalized protocols derived from studies on related compounds that can be adapted to investigate the biological activity of this compound.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme. Prepare a stock solution of the enzyme and its specific substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • Add the assay buffer, enzyme solution, and varying concentrations of the inhibitor to a 96-well plate.

    • Incubate the mixture for a predetermined period at a specific temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Bacterial Strain Preparation: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media overnight. Dilute the cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and create serial dilutions in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial suspension to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

  • Cell Treatment: Seed the cells in 24-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in treated cells to those in LPS-stimulated cells without the compound.

Visualizations of Potential Workflows and Pathways

The following diagrams illustrate potential experimental workflows and signaling pathways that could be relevant for investigating the biological activity of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid purification Purification (e.g., Crystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization enzyme_inhibition Enzyme Inhibition Assays characterization->enzyme_inhibition antimicrobial Antimicrobial Susceptibility Testing characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis antimicrobial->pathway_analysis anti_inflammatory->pathway_analysis in_vivo In Vivo Animal Models pathway_analysis->in_vivo

Caption: A potential experimental workflow for the investigation of this compound.

potential_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid (Hypothesized) Compound->NFkB Inhibition?

Caption: A hypothesized anti-inflammatory mechanism of action via NF-κB pathway inhibition.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic investigation based on the activities of its structural analogs is warranted. The methodologies and potential pathways outlined in this guide provide a robust framework for initiating such studies. Future research should focus on a broad screening approach to identify primary biological targets, followed by more detailed mechanistic studies to elucidate its mode of action. The findings from such investigations will be crucial in determining the therapeutic potential of this compound.

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid derivatives. Drawing upon available scientific literature, this document details the primary biological target, associated signaling pathways, quantitative activity data, and the experimental protocols used to elucidate these findings. While direct studies on the specified amine-linked scaffold are limited, compelling evidence from closely related 4-aryl-4-oxobutanoic acid amide analogs points towards a significant inhibitory effect on the calcium-dependent cysteine protease, µ-calpain.

Core Mechanism of Action: Inhibition of µ-Calpain

The principal mechanism of action identified for derivatives structurally analogous to this compound is the inhibition of µ-calpain.[1][2] Calpains are a family of intracellular, non-lysosomal cysteine proteases that are activated by calcium ions. The two most well-characterized isoforms are µ-calpain (calpain I) and m-calpain (calpain II), which require micromolar and millimolar concentrations of Ca²⁺ for activation, respectively.

Overactivation of calpains is implicated in a variety of pathological conditions, including neurodegenerative diseases such as stroke and Alzheimer's disease, muscular dystrophy, and cataract formation.[1][3] This overactivation leads to the unregulated breakdown of key cellular proteins, disrupting cellular homeostasis and triggering cell death pathways. Consequently, inhibitors of calpain, such as the 4-aryl-4-oxobutanoic acid derivatives, are of significant interest as potential therapeutic agents.[1][4]

The 4-aryl-4-oxobutanoic acid scaffold has been designed as an acyclic variant of other known calpain inhibitors. The ketoamide functionality within these molecules is believed to be crucial for their interaction with the active site of the enzyme.

Quantitative Analysis of µ-Calpain Inhibition

The inhibitory potency of several 4-aryl-4-oxobutanoic acid amide derivatives against µ-calpain has been quantified, with the half-maximal inhibitory concentration (IC₅₀) being the primary metric. The data reveals a clear structure-activity relationship (SAR), highlighting the influence of substituents on both the aromatic ring and the amide "warhead" region.

Compound IDAryl Substituent (R)Amide Substituent (R')µ-Calpain IC₅₀ (µM)
4a-1 2-OCH₃-CH₂CH(CH₃)₂> 10
4b-1 3-OCH₃-CH₂CH(CH₃)₂> 10
4c-1 2-OCH₂OCH₃-CH₂CH(CH₃)₂1.02
4d-1 4-Cl-CH₂CH(CH₃)₂2.85
4a-2 2-OCH₃-H0.85
4b-2 3-OCH₃-H1.54
4c-2 2-OCH₂OCH₃-H0.34
4d-2 4-Cl-H0.98

Data sourced from Zhang et al., Bioorganic & Medicinal Chemistry Letters, 2009.[1][2]

Structure-Activity Relationship (SAR) Insights:

  • Amide "Warhead": A primary amide (R' = -H) at the "warhead" region of the molecule consistently results in higher potency compared to a substituted amide (R' = -CH₂CH(CH₃)₂). This suggests that the smaller, unsubstituted amide may form more favorable interactions within the active site of µ-calpain.

  • Aryl Substituents: The nature and position of the substituent on the aryl ring significantly impact inhibitory activity. A 2-methoxymethoxy group (as in 4c-2 ) was found to be the most effective, yielding the lowest IC₅₀ value of 0.34 µM.[1][2] The presence of a 4-chloro substituent (as in 4d-2 ) also confers potent inhibitory activity with an IC₅₀ of 0.98 µM.[1][2]

Calpain-Mediated Signaling Pathways

Inhibition of µ-calpain by this compound derivatives can modulate a multitude of downstream signaling pathways, thereby preventing the pathological consequences of calpain overactivation. The following diagram illustrates a simplified overview of key calpain-mediated cellular events.

Calpain_Signaling_Pathway cluster_substrates Calpain Substrates cluster_outcomes Cellular Outcomes Ca_influx ↑ Intracellular Ca²⁺ Calpain µ-Calpain (inactive) Ca_influx->Calpain activates Active_Calpain µ-Calpain (active) Calpain->Active_Calpain Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin, Tau) Active_Calpain->Cytoskeletal_Proteins cleaves Kinases_Phosphatases Kinases & Phosphatases (e.g., PKC, Cdk5) Active_Calpain->Kinases_Phosphatases cleaves Membrane_Receptors Membrane Receptors & Transporters Active_Calpain->Membrane_Receptors cleaves Inhibitor 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid derivative Inhibitor->Active_Calpain inhibits Cytoskeletal_Disruption Cytoskeletal Disruption Cytoskeletal_Proteins->Cytoskeletal_Disruption Altered_Signaling Altered Signaling Kinases_Phosphatases->Altered_Signaling Membrane_Receptors->Altered_Signaling Cell_Death Apoptosis / Necrosis Cytoskeletal_Disruption->Cell_Death Altered_Signaling->Cell_Death

Caption: Calpain activation and inhibition signaling cascade.

Experimental Protocols

The following is a representative protocol for an in vitro µ-calpain inhibition assay, synthesized from established methodologies.

In Vitro Fluorometric µ-Calpain Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against purified human µ-calpain.

Materials:

  • Purified human µ-calpain

  • Test compound (e.g., a this compound derivative)

  • Fluorogenic calpain substrate: N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC)

  • Assay Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM EGTA, 1 mM Dithiothreitol (DTT), pH 7.4

  • Activation Buffer: Assay Buffer containing 10 mM CaCl₂

  • Dimethyl sulfoxide (DMSO)

  • 96-well, black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

    • Prepare a final dilution of each concentration in the Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the purified µ-calpain in the Assay Buffer to a working concentration of 2X the final desired concentration.

    • Prepare a 2X working solution of Suc-LLVY-AMC in the Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO).

    • Add 25 µL of the 2X µ-calpain solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the 2X Suc-LLVY-AMC solution to each well.

    • Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prep_Compounds Prepare Test Compound Serial Dilutions in DMSO Start->Prep_Compounds Prep_Enzyme Prepare 2X µ-Calpain Solution in Assay Buffer Start->Prep_Enzyme Prep_Substrate Prepare 2X Suc-LLVY-AMC Solution in Assay Buffer Start->Prep_Substrate Add_Compound Add 50 µL of Compound/ Vehicle to 96-well Plate Prep_Compounds->Add_Compound Add_Enzyme Add 25 µL of 2X µ-Calpain Solution Prep_Enzyme->Add_Enzyme Add_Substrate Initiate Reaction: Add 25 µL of 2X Substrate Prep_Substrate->Add_Substrate Add_Compound->Add_Enzyme Incubate Incubate for 15 min at Room Temperature Add_Enzyme->Incubate Incubate->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading (Ex: 380 nm, Em: 460 nm) Add_Substrate->Read_Fluorescence Analyze_Data Calculate Reaction Rates & Percent Inhibition Read_Fluorescence->Analyze_Data Determine_IC50 Plot Dose-Response Curve & Determine IC₅₀ Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for in vitro µ-calpain inhibition assay.

Conclusion

The available scientific evidence strongly suggests that the primary mechanism of action for this compound derivatives and their close amide analogs is the inhibition of µ-calpain. This inhibitory activity is dependent on the specific chemical substitutions within the molecule, as demonstrated by structure-activity relationship studies. By attenuating the activity of µ-calpain, these compounds can interfere with the pathological signaling cascades that lead to cellular damage and death in a range of diseases. The provided experimental protocols offer a robust framework for the further evaluation and characterization of this promising class of enzyme inhibitors. Future research should focus on elucidating the precise binding mode of these compounds within the calpain active site and evaluating their efficacy and selectivity in cellular and in vivo models.

References

An In-depth Technical Guide on 4-Oxo-Butanoic Acid Amide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-oxo-butanoic acid, also known as succinic semialdehyde, represent a versatile and promising class of compounds in medicinal chemistry. Their inherent bifunctionality, featuring both a reactive carbonyl group and a carboxylic acid moiety, allows for diverse chemical modifications, leading to a wide array of amide derivatives with significant therapeutic potential. This technical guide provides a comprehensive literature review of 4-oxo-butanoic acid amide derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction

The 4-oxo-butanoic acid scaffold is a key structural motif found in various biologically active molecules. The amide derivatives of this scaffold have garnered considerable attention due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects. The ability to readily modify the amide nitrogen with various substituents allows for the fine-tuning of physicochemical properties and biological targets, making this class of compounds a fertile ground for drug discovery and development. This guide will delve into the synthesis strategies employed to generate libraries of these derivatives, summarize their biological evaluation, and provide detailed methodologies to aid in the replication and advancement of these research efforts.

Synthesis of 4-Oxo-Butanoic Acid Amide Derivatives

The synthesis of 4-oxo-butanoic acid amide derivatives is typically achieved through the reaction of a 4-oxo-butanoic acid derivative with a primary or secondary amine. A common starting material is succinic anhydride, which can be reacted with an aromatic compound via Friedel-Crafts acylation to produce a 4-aryl-4-oxobutanoic acid. This intermediate can then be coupled with an amine to yield the desired amide.

A general synthetic route involves the reaction of a chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid with various substituted anilines to produce the corresponding amide derivatives.[1][2][3]

Biological Activities

4-Oxo-butanoic acid amide derivatives have demonstrated a range of biological activities, highlighting their potential as therapeutic agents.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of these derivatives. For instance, a series of chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid amides were synthesized and evaluated for their antifungal and antibacterial activities.[1][2][3]

Anticancer Activity

The anticancer potential of 4-oxo-butanoic acid amide derivatives has been a significant area of investigation. Their mechanism of action is often associated with the induction of apoptosis.[4]

Enzyme Inhibition

This class of compounds has also been explored as inhibitors of various enzymes.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of selected 4-oxo-butanoic acid amide derivatives.

Table 1: Antimicrobial Activity of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic Acid Amide Derivatives [1][2][3]

CompoundTest OrganismActivity (% Inhibition)
2 Aspergillus fumigatus96.5%
6 Helminthosporium sativum93.7%
3 Bacillus subtilis37.6%
4 Pseudomonas aurignosa33.2%
5 Klebsiella pneumonia-

Table 2: Anticancer Activity of 4-Oxo-Butanoic Acid Amide Derivatives [5]

Compound SeriesCancer Cell LineIC50 (µM)
Tetrazole-Isoxazoline HybridsA549 (Lung Carcinoma)1.49 - 1.51
Tetrazole-Isoxazoline HybridsMDA-MB-231 (Breast Adenocarcinoma)2.83
Oleoyl Hybrids of Natural AntioxidantsHTB-26 (Breast Cancer)< 50
Oleoyl Hybrids of Natural AntioxidantsPC-3 (Prostate Cancer)< 50
Oleoyl Hybrids of Natural AntioxidantsHepG2 (Hepatocellular Carcinoma)< 50

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many 4-oxo-butanoic acid amide derivatives are still under investigation, some evidence suggests that their anticancer effects may be mediated through the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8][9][10]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Derivative 4-Oxo-Butanoic Acid Amide Derivative Derivative->PI3K (potential inhibition) Derivative->Akt (potential inhibition)

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by a 4-oxo-butanoic acid amide derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 4-oxo-butanoic acid amide derivatives.

General Synthesis of 4-Aryl-4-Oxobutanoic Acid Amides[1][2][3]
  • Friedel-Crafts Acylation: To a solution of an aromatic compound in a suitable solvent (e.g., dichloromethane), add succinic anhydride and a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the resulting 4-aryl-4-oxobutanoic acid by recrystallization or column chromatography.

  • Amide Coupling: To a solution of the 4-aryl-4-oxobutanoic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the desired amine and stir the reaction mixture at room temperature until completion.

  • Work up the reaction and purify the final amide derivative by column chromatography.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (broth with microorganism) and negative (broth only) controls.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 4-oxo-butanoic acid amide derivatives for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Drug_Discovery_Workflow Library Compound Library (4-Oxo-Butanoic Acid Amides) Screening Primary Screening (e.g., Cytotoxicity Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary Secondary Assays (e.g., Antimicrobial, Enzyme Inhibition) Hit_ID->Secondary Active Compounds Lead_Gen Lead Generation Secondary->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Studies (In vivo models) Optimization->Preclinical

Caption: A typical workflow for the discovery and development of 4-oxo-butanoic acid amide-based therapeutics.

Conclusion

4-Oxo-butanoic acid amide derivatives constitute a promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them attractive candidates for further investigation in drug discovery programs. This technical guide has summarized the current knowledge on their synthesis, biological evaluation, and potential mechanisms of action. The provided quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers, facilitating the rational design and development of novel therapeutic agents based on this versatile scaffold. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential.

References

An In-depth Technical Guide to the Isomeric Forms of 4-[(chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of the ortho, meta, and para isomeric forms of 4-[(chlorophenyl)amino]-4-oxobutanoic acid. These compounds, also known as N-(chlorophenyl)succinamic acids, are of interest in medicinal chemistry and materials science due to their structural features. This document details the experimental protocols for their synthesis and presents a comparative analysis of their spectroscopic and crystallographic data.

Introduction

The isomeric forms of 4-[(chlorophenyl)amino]-4-oxobutanoic acid are organic compounds characterized by a butanoic acid backbone, an amide linkage, and a chlorophenyl substituent. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) gives rise to three distinct positional isomers, each with unique structural and potentially biological properties. Understanding the synthesis and detailed characterization of these isomers is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities.

Synthesis of Isomeric Forms

The synthesis of the ortho, meta, and para isomers of 4-[(chlorophenyl)amino]-4-oxobutanoic acid follows a common synthetic route involving the reaction of the corresponding chloroaniline with succinic anhydride.

General Synthesis Workflow

The overall synthetic and characterization workflow for the isomers is depicted in the diagram below.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization succinic_anhydride Succinic Anhydride in Toluene reaction Stir at Room Temperature succinic_anhydride->reaction chloroaniline Positional Isomer of Chloroaniline (ortho, meta, or para) in Toluene chloroaniline->reaction filtration Filtration and Washing reaction->filtration purification Recrystallization from Ethanol filtration->purification product Crystalline Product (Isomeric N-(chlorophenyl)succinamic acid) purification->product spectroscopy Spectroscopic Analysis (FT-IR, 1H-NMR, 13C-NMR) product->spectroscopy crystallography X-ray Crystallography product->crystallography elemental Elemental Analysis product->elemental

A flowchart of the synthesis and analysis process.
Experimental Protocols

Synthesis of N-(2-chlorophenyl)succinamic acid (ortho isomer): [1] A solution of succinic anhydride (2.5 g) in toluene (25 ml) is treated dropwise with a solution of 2-chloroaniline (2.5 g) in toluene (20 ml) with constant stirring. The resulting mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction. To remove any unreacted 2-chloroaniline, the mixture is treated with dilute hydrochloric acid. The resulting solid product, N-(2-chlorophenyl)succinamic acid, is collected by suction filtration and washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed. The pure compound is obtained by recrystallization from ethanol.

Synthesis of N-(3-chlorophenyl)succinamic acid (meta isomer): [2] The synthesis of the meta isomer follows the same procedure as the ortho isomer, with 3-chloroaniline used as the starting material instead of 2-chloroaniline. A solution of succinic anhydride in toluene is reacted with a toluene solution of 3-chloroaniline. The mixture is stirred and allowed to react, followed by an acidic workup to remove the unreacted aniline. The solid product is filtered, washed with water, and recrystallized from ethanol.

Synthesis of N-(4-chlorophenyl)succinamic acid (para isomer): [3] For the para isomer, 4-chloroaniline is used as the starting material. A solution of succinic anhydride (2.5 g) in toluene (25 ml) is reacted with a solution of 4-chloroaniline (2.5 g) in toluene (20 ml) under constant stirring. The reaction mixture is stirred for one hour and then set aside for another hour at room temperature. The mixture is subsequently treated with dilute hydrochloric acid to remove any remaining 4-chloroaniline. The solid N-(4-chlorophenyl)succinamic acid is isolated by suction filtration and washed with water. The final product is purified by recrystallization from ethanol.

Physicochemical and Spectroscopic Data

The synthesized isomers can be characterized by various analytical techniques to confirm their structure and purity. While detailed spectroscopic data such as specific peak assignments for NMR and IR are spread across various reports, the following table summarizes key physicochemical properties.

Propertyortho-Isomer (N-(2-chlorophenyl)succinamic acid)meta-Isomer (N-(3-chlorophenyl)succinamic acid)para-Isomer (N-(4-chlorophenyl)succinamic acid)
Molecular Formula C₁₀H₁₀ClNO₃C₁₀H₁₀ClNO₃C₁₀H₁₀ClNO₃
Molecular Weight 227.64 g/mol 227.64 g/mol 227.64 g/mol
Appearance Colorless crystalsColorless plate-like crystalsColorless crystals
Recrystallization Solvent EthanolEthanolEthanol

Crystallographic Data

Single-crystal X-ray diffraction studies provide detailed insights into the three-dimensional structure and intermolecular interactions of the isomers in the solid state. The key crystallographic parameters are summarized below.

Parameterortho-Isomer[1]meta-Isomer[2]para-Isomer[3]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 7.843 (2)11.722 (3)11.776 (2)
b (Å) 11.859 (3)4.9010 (12)4.9350 (10)
c (Å) 11.085 (3)18.016 (5)17.896 (4)
β (°) ** 96.69 (3)95.83 (3)96.22 (3)
Volume (ų) **1024.1 (5)1028.6 (5)1033.4 (4)
Z 444

In the crystal structures of all three isomers, molecules are linked into infinite chains through intermolecular N—H⋯O and O—H⋯O hydrogen bonds.[1][2][3]

Biological Activity and Potential Signaling Pathways

While detailed mechanistic studies for these specific isomers are limited, related N-arylsuccinamic acid derivatives and other structurally similar compounds have been reported to exhibit a range of biological activities. For instance, N-arylanthranilic acids are known for their anti-inflammatory properties. The general mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.

The logical relationship for a potential anti-inflammatory mechanism of action is depicted below. This is a generalized pathway for NSAIDs and has not been specifically confirmed for the title compounds.

G Potential Anti-inflammatory Mechanism of Action stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins synthesizes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation compound 4-[(chlorophenyl)amino]-4-oxobutanoic acid (Isomers) compound->cox_enzymes Inhibits

References

Methodological & Application

Application Notes and Protocols for the Use of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chlorophenyl)succinamic acid, is a derivative of succinic acid. Compounds with a similar core structure have been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[1][2][3] Inhibition of SDH can have significant effects on cellular metabolism and is a target for the development of new therapeutic agents and fungicides.[4][5]

These application notes provide a comprehensive overview of the potential use of this compound in enzymatic assays targeting succinate dehydrogenase. While specific inhibitory data for this exact compound is not widely available in published literature, the provided protocols for SDH inhibition assays can be readily adapted to evaluate its activity.

Target Enzyme: Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (also known as Complex II of the electron transport chain) is an enzyme complex bound to the inner mitochondrial membrane. It plays a crucial role in cellular energy production by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain.[3][6]

Signaling Pathway

The inhibition of SDH disrupts the Krebs cycle and the electron transport chain, leading to a decrease in ATP production and an accumulation of succinate. This can result in various cellular responses, including a shift to anaerobic metabolism and the production of reactive oxygen species (ROS).

SDH_Pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) CoQ Coenzyme Q ComplexII->CoQ e- Inhibitor 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid Inhibitor->ComplexII Inhibition SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, DCPIP, Inhibitor) setup_plate Set up 96-well plate (Blank, Control, Test Wells) prep_reagents->setup_plate prep_enzyme Prepare SDH Enzyme Solution prep_enzyme->setup_plate pre_incubate Pre-incubate at 25°C for 5 min setup_plate->pre_incubate start_reaction Initiate reaction with Succinate pre_incubate->start_reaction measure Kinetic measurement at 600 nm start_reaction->measure calc_rate Calculate Reaction Rates (ΔA600/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

References

Application Notes and Protocols for the Dissolution of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chlorophenyl)succinamic acid, is a chemical compound with potential applications in pharmaceutical research and development. The compound has a molecular formula of C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol .[1] Proper dissolution of this compound is a critical first step for a wide range of in vitro and in vivo studies, including screening assays, mechanism of action studies, and formulation development. This document provides a detailed protocol for the dissolution of this compound, based on available chemical information and standard laboratory practices.

Data Presentation

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on synthesis and recrystallization procedures, a qualitative assessment of its solubility in common laboratory solvents can be made.[1]

SolventQualitative SolubilityNotes
EthanolSoluble, especially with heatingUsed for recrystallization, suggesting good solubility at elevated temperatures.[1]
TolueneSparingly solubleUsed as a solvent during synthesis.[1]
WaterSparingly solubleThe compound is washed with water during purification, indicating low solubility in aqueous solutions at neutral pH.[1]
Dilute Hydrochloric AcidSparingly solubleUsed to remove unreacted 4-chloroaniline during synthesis.[1]

Experimental Protocol: Dissolution of this compound

This protocol outlines the steps for dissolving this compound in an organic solvent, specifically ethanol, which has been identified as a suitable solvent for recrystallization.[1]

Materials:

  • This compound powder

  • Anhydrous ethanol

  • Vortex mixer

  • Water bath or heating block

  • Appropriate glass vials or tubes

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: Transfer the weighed powder to a suitable glass vial. Add a small volume of anhydrous ethanol to the vial.

  • Initial Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to suspend the powder.

  • Heating (if necessary): If the compound does not fully dissolve at room temperature, place the vial in a water bath or on a heating block set to a temperature between 40-60°C.

    • Caution: Ethanol is flammable. Ensure proper ventilation and avoid open flames.

  • Intermittent Vortexing: While heating, intermittently remove the vial and vortex for 30-60 seconds to aid dissolution.

  • Visual Inspection: Continue the process of heating and vortexing until the solution becomes clear and free of any visible solid particles.

  • Cooling: Once dissolved, allow the solution to cool to room temperature before use in subsequent experiments.

  • Storage: If not for immediate use, store the solution in a tightly sealed container at an appropriate temperature (e.g., 4°C or -20°C), protected from light, to prevent solvent evaporation and potential degradation.

Experimental Workflow

Dissolution_Workflow cluster_start Preparation cluster_dissolution Dissolution Process cluster_end Final Steps weigh Weigh Compound add_solvent Add Ethanol weigh->add_solvent Transfer to vial vortex_initial Vortex at RT add_solvent->vortex_initial check_solubility Visually Inspect vortex_initial->check_solubility heat Heat (40-60°C) vortex_heat Intermittent Vortexing heat->vortex_heat vortex_heat->check_solubility check_solubility->heat Incomplete Dissolution cool Cool to RT check_solubility->cool Completely Dissolved store Store Solution cool->store

Caption: Workflow for dissolving this compound.

References

Application Notes and Protocols for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid and Its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chlorophenyl)succinamic acid, is a chemical entity that, while not extensively studied as a standalone therapeutic agent, serves as a crucial building block in the synthesis of various biologically active molecules. The core structure, featuring a 4-chlorophenylamino group linked to a butanoic acid moiety, is a key pharmacophore in the development of compounds with potential applications in medicinal chemistry. This document provides an overview of the known synthesis of the parent compound and explores the medicinal chemistry applications of its derivatives, for which more extensive biological data is available.

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through the reaction of succinic anhydride with 4-chloroaniline.[1][2][3]

Experimental Protocol: Synthesis of this compound[1][2]
  • Reaction Setup: Dissolve succinic anhydride (1.0 equivalent) in a suitable solvent such as toluene.

  • Addition of Amine: To this solution, add a solution of 4-chloroaniline (1.0 equivalent) in the same solvent dropwise with constant stirring at room temperature.

  • Reaction: Stir the resulting mixture for 1-2 hours at room temperature.

  • Work-up: The precipitated solid, this compound, is collected by filtration.

  • Purification: Wash the solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow succinic_anhydride Succinic Anhydride reaction_mixture Reaction Mixture succinic_anhydride->reaction_mixture chloroaniline 4-Chloroaniline chloroaniline->reaction_mixture solvent Toluene solvent->reaction_mixture filtration Filtration reaction_mixture->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization product 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid recrystallization->product

Caption: Synthetic workflow for this compound.

Medicinal Chemistry Applications of Derivatives

While direct biological activity data for this compound is scarce in publicly available literature, its structural motif is present in a variety of derivatives exhibiting interesting pharmacological properties. These applications primarily revolve around anti-inflammatory and potential anticancer activities.

Anti-inflammatory Activity

Derivatives incorporating the N-(4-chlorophenyl) scaffold have been investigated for their anti-inflammatory properties. For instance, pyrrole derivatives containing this moiety have shown significant anti-inflammatory effects in preclinical models.

One such derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[4] This compound was shown to reduce paw edema and modulate the levels of inflammatory cytokines.

Quantitative Data on an Anti-inflammatory Derivative

CompoundAnimal ModelDosageRoute of AdministrationEffect on Paw EdemaReference
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidWistar Rats20 mg/kgIntraperitonealSignificant reduction at 2 hours (p = 0.001)[4]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidWistar Rats10, 20, 40 mg/kg (daily for 14 days)IntraperitonealSignificant inhibition at all time points (p < 0.001)[4]
Experimental Protocol: Carrageenan-Induced Paw Edema[4]

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of novel compounds.

  • Animals: Use male or female Wistar rats (180-220 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the test compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose) or vehicle to the respective groups via intraperitoneal injection.

  • Induction of Edema: After 30 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema by the test compound compared to the control group.

Carrageenan_Edema_Workflow start Animal Acclimatization grouping Grouping of Animals start->grouping administration Compound/Vehicle Administration grouping->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement (0-4h) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end Results analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Potential as Enzyme Inhibitors

The N-(4-chlorophenyl)succinamic acid scaffold has been explored as a component of molecules designed to inhibit various enzymes. For example, derivatives have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[5] Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.

Quantitative Data on an α-Glucosidase Inhibitory Derivative

A series of N-substituted indole-based thiosemicarbazones, some containing a 4-chlorophenyl-sulfonyl indole moiety, have shown potent α-glucosidase inhibitory activity.[5]

Compound ClassTarget EnzymeIC50 RangeReference
N-substituted indole-based thiosemicarbazonesα-glucosidase5.38–59.20 µM[5]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay[5]
  • Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Add the pNPG substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Stop the reaction by adding a suitable reagent (e.g., 0.1 M Na2CO3).

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Alpha_Glucosidase_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis enzyme α-Glucosidase Solution mix Mix Enzyme and Compound enzyme->mix substrate pNPG Solution add_substrate Add pNPG substrate->add_substrate compound Test Compound Dilutions compound->mix preincubate Pre-incubate (37°C, 10 min) mix->preincubate preincubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

This compound is a valuable synthetic intermediate. While direct evidence of its medicinal applications is limited, the prevalence of the N-(4-chlorophenyl)amino scaffold in a range of biologically active derivatives highlights its importance in drug discovery. The primary therapeutic areas where this scaffold has shown promise are in the development of anti-inflammatory agents and enzyme inhibitors. The protocols and data presented for the derivatives of this compound provide a foundation for researchers and drug development professionals to explore the potential of this chemical class further. Future research could focus on synthesizing and evaluating a broader range of derivatives to elucidate structure-activity relationships and identify novel therapeutic candidates.

References

Application Notes and Protocols for the In Vitro Evaluation of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro experimental data for the compound 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid. The following application notes and protocols are based on the analysis of structurally related compounds and are provided as a general framework for the potential in vitro evaluation of this molecule. The suggested activities are hypothetical and would require experimental verification.

Introduction

Potential Areas of Application

Based on the activities of structurally similar compounds, the in vitro evaluation of this compound could be focused on the following areas:

  • Anticancer Activity: The presence of the 4-chlorophenylamino group is common in compounds with demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Phenylpropanoic acid derivatives are known for their anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade.

  • Enzyme Inhibition: The carboxylic acid and amide functionalities suggest potential interactions with the active sites of various enzymes, such as proteases or kinases.

Quantitative Data Summary (Hypothetical)

As no experimental data is available for the target compound, the following table is a template that can be used to summarize quantitative data once experiments are performed. Data from related compounds suggest that IC50 values could be in the micromolar range.

Assay TypeCell Line / EnzymeEndpointResult (e.g., IC50)Reference Compound
Cytotoxicity Assaye.g., A549, MCF-7Cell ViabilityData to be determinedDoxorubicin
COX-2 Inhibition AssayOvine COX-2PGHS ActivityData to be determinedCelecoxib
Caspase-3 InhibitionRecombinant HumanFluorescenceData to be determinedZ-DEVD-FMK

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cyclooxygenase (COX-2) Inhibition Assay

This assay evaluates the potential anti-inflammatory activity of the compound by measuring the inhibition of the COX-2 enzyme.

Materials:

  • COX-2 inhibitor screening assay kit (commercially available)

  • Recombinant ovine or human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • This compound (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well plate

  • Microplate reader

Protocol:

  • Follow the instructions provided with the commercial assay kit.

  • In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

  • Add the COX-2 enzyme to each well and incubate for a specified time at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further period to allow for prostaglandin G2 production.

  • Stop the reaction and measure the signal (colorimetric or fluorescent) using a microplate reader.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Visualizations

Experimental Workflow Diagrams

cluster_0 Cell Viability (MTT) Assay A Seed Cells in 96-well Plate B Add Compound Dilutions A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

cluster_1 COX-2 Inhibition Assay P1 Prepare Reaction Mix (Buffer, Heme, Compound) P2 Add COX-2 Enzyme P1->P2 P3 Incubate P2->P3 P4 Add Arachidonic Acid (Substrate) P3->P4 P5 Incubate to Allow Reaction P4->P5 P6 Stop Reaction & Measure Signal P5->P6 P7 Calculate IC50 P6->P7

Caption: Workflow for the in vitro COX-2 enzyme inhibition assay.

Hypothetical Signaling Pathway

Based on the potential anti-inflammatory and anticancer activities of related compounds, a possible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways that are also implicated in cancer progression, such as the NF-κB pathway.

cluster_pathway Hypothetical NF-κB Signaling Inhibition cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates NFkappaB_nuc NF-κB Gene Pro-inflammatory & Pro-survival Gene Transcription Compound 4-[(4-Chlorophenyl)amino] -4-oxobutanoic acid Compound->IKK Inhibits? NFkappaB_nuc->Gene Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Application Notes and Protocols for Testing 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid is a succinic acid derivative with potential therapeutic applications in inflammatory and neuroinflammatory conditions. Structurally related compounds have demonstrated anti-inflammatory, and calpain inhibitory activities, suggesting that this molecule may offer a novel approach to treating a range of disorders characterized by an overactive inflammatory response. These application notes provide detailed protocols for evaluating the efficacy of this compound in two well-established preclinical animal models: Carrageenan-Induced Paw Edema for acute inflammation and Lipopolysaccharide (LPS)-Induced Neuroinflammation.

Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and highly reproducible assay for screening acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation.

Experimental Protocol

Materials:

  • This compound

  • Carrageenan (lambda, type IV)

  • Indomethacin (positive control)

  • Sterile 0.9% saline

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Plethysmometer or digital calipers

  • Syringes and needles (26-30 gauge)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Grouping and Dosing: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 25, 50 mg/kg)

    • Positive Control (Indomethacin, 10 mg/kg)

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.

  • Statistical Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.

Data Presentation
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound100.62 ± 0.04*27.1%
This compound250.45 ± 0.03**47.1%
This compound500.31 ± 0.02 63.5%
Indomethacin (Positive Control)100.28 ± 0.0367.1%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-8/group) acclimatization->grouping dosing Compound/Vehicle Administration (p.o./i.p.) grouping->dosing wait Wait 60 min dosing->wait carrageenan Carrageenan Injection (0.1 mL, 1%) wait->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4h) carrageenan->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis stats Statistical Analysis (ANOVA) data_analysis->stats

Experimental workflow for the Carrageenan-Induced Paw Edema model.

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is used to investigate the effects of a test compound on systemic inflammation-induced neuroinflammation. LPS, a component of the outer membrane of Gram-negative bacteria, elicits a robust inflammatory response in the brain, characterized by microglial activation and the production of pro-inflammatory cytokines.

Experimental Protocol

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • Sterile pyrogen-free 0.9% saline

  • Vehicle for compound administration

  • C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Equipment for tissue collection and processing (e.g., perfusion pump, cryostat)

  • Reagents for ELISA, qPCR, or immunohistochemistry

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize and group animals as described in the previous protocol.

  • Compound Administration: Administer the test compound or vehicle (p.o. or i.p.) 60 minutes prior to LPS injection.

  • Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) dissolved in sterile pyrogen-free saline.

  • Tissue Collection: At a designated time point (e.g., 4 or 24 hours) post-LPS injection, anesthetize the animals and collect brain tissue. For biochemical analyses, brains can be rapidly dissected and frozen. For immunohistochemistry, animals should be transcardially perfused with saline followed by 4% paraformaldehyde.

  • Biochemical Analysis:

    • ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.

    • qPCR: Quantify the mRNA expression of inflammatory genes (e.g., Tnf, Il1b, Nos2) in brain tissue.

  • Immunohistochemistry:

    • Prepare brain sections and perform immunostaining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

  • Data and Statistical Analysis: Quantify the results from ELISA, qPCR, and immunohistochemistry. Analyze the data using one-way ANOVA followed by a suitable post-hoc test.

Data Presentation
Treatment GroupDose (mg/kg)Brain TNF-α (pg/mg protein) (± SEM)Brain IL-1β (pg/mg protein) (± SEM)Iba1-positive Cells (cells/mm²) (± SEM)
Vehicle Control-15.2 ± 1.822.5 ± 2.112.3 ± 1.5
LPS + Vehicle-158.6 ± 12.3189.4 ± 15.7145.8 ± 11.2
LPS + this compound25105.3 ± 9.7121.8 ± 10.298.7 ± 8.9*
LPS + this compound5075.1 ± 7.2 85.6 ± 7.965.4 ± 6.3**
LPS + Dexamethasone (Positive Control)562.8 ± 6.5 71.3 ± 6.852.1 ± 5.1***

*p<0.05, **p<0.01, ***p<0.001 compared to LPS + Vehicle

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-8/group) acclimatization->grouping dosing Compound/Vehicle Administration (p.o./i.p.) grouping->dosing wait Wait 60 min dosing->wait lps LPS Injection (1 mg/kg, i.p.) wait->lps wait2 Wait 4 or 24h lps->wait2 tissue Brain Tissue Collection wait2->tissue analysis Biochemical & Histological Analysis (ELISA, qPCR, IHC) tissue->analysis stats Statistical Analysis (ANOVA) analysis->stats

Experimental workflow for the LPS-Induced Neuroinflammation model.

Potential Signaling Pathways

The precise mechanism of action of this compound is under investigation. However, based on its chemical structure as a succinic acid derivative and the activities of related compounds, several potential anti-inflammatory and neuroprotective pathways can be hypothesized.

A. Modulation of Succinate-Mediated Inflammation

Succinate, a key metabolite in the Krebs cycle, can act as a pro-inflammatory signal when released into the extracellular space. It activates the succinate receptor 1 (SUCNR1), leading to the activation of downstream inflammatory pathways. This compound may act as a competitive antagonist at SUCNR1 or modulate intracellular succinate levels, thereby reducing inflammation.

G cluster_cell Immune Cell succinate Extracellular Succinate sucnr1 SUCNR1 succinate->sucnr1 plc PLC sucnr1->plc ip3_dag IP3 / DAG plc->ip3_dag ca2 ↑ Ca²⁺ ip3_dag->ca2 nfkb NF-κB Activation ca2->nfkb cytokines Pro-inflammatory Cytokines nfkb->cytokines compound 4-[(4-Chlorophenyl)amino] -4-oxobutanoic acid compound->sucnr1 Antagonism?

Hypothesized modulation of succinate-mediated inflammation.

B. Inhibition of Calpain-Mediated Neuroinflammation

Calpains are calcium-activated proteases that, when overactivated, contribute to neuroinflammation and neuronal damage. They can cleave various substrates, leading to the activation of inflammatory signaling and apoptosis. By inhibiting calpain activity, this compound could exert neuroprotective effects.

G cluster_neuron Neuron stress Oxidative Stress/ Excitotoxicity ca2_influx ↑ Intracellular Ca²⁺ stress->ca2_influx calpain Calpain Activation ca2_influx->calpain nfkb_activation NF-κB Activation calpain->nfkb_activation apoptosis Apoptosis calpain->apoptosis neuroinflammation Neuroinflammation nfkb_activation->neuroinflammation compound 4-[(4-Chlorophenyl)amino] -4-oxobutanoic acid compound->calpain Inhibition

Hypothesized inhibition of calpain-mediated neuroinflammation.

C. Modulation of the Kynurenine Pathway in Neuroinflammation

The kynurenine pathway is the primary route of tryptophan metabolism and is increasingly recognized for its role in neuroinflammation. During inflammation, the enzyme indoleamine 2,3-dioxygenase (IDO) is upregulated, shunting tryptophan metabolism towards the production of neurotoxic metabolites like quinolinic acid. Modulation of this pathway could represent a neuroprotective strategy.

G tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine IDO (Upregulated in inflammation) kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid quinolinic_acid Quinolinic Acid (Neurotoxic) kynurenine->quinolinic_acid neuroinflammation Neuroinflammation quinolinic_acid->neuroinflammation neuronal_damage Neuronal Damage neuroinflammation->neuronal_damage compound 4-[(4-Chlorophenyl)amino] -4-oxobutanoic acid compound->kynurenine Shifts metabolism towards Kynurenic Acid?

Hypothesized modulation of the kynurenine pathway.

Application Notes and Protocols for the Quantification of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid is a succinamic acid derivative. Accurate and reliable quantification of this and similar compounds is essential in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for bulk drug and pharmaceutical formulations, and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for analysis in biological matrices.

The methodologies presented are based on established analytical principles for acidic compounds and structurally related molecules.[1][2] It is imperative that these methods are fully validated in the user's laboratory to ensure compliance with regulatory standards.[3][4]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in active pharmaceutical ingredients (API) and solid dosage forms. A reversed-phase HPLC method provides excellent selectivity and robustness for this application. The low pH of the mobile phase ensures the carboxylic acid is in its protonated form, enhancing retention on a C18 column.[5]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, with pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Elution Mode: Isocratic elution with a mobile phase composition of 50:50 (v/v) Acetonitrile:Phosphate buffer.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 225 nm.[5]

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation (for Pharmaceutical Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.99.[6]

  • Quantify the amount of this compound in the sample preparations using the regression equation from the calibration curve.

Quantitative Data Summary (HPLC-UV)

The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method.

ParameterExpected Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Quantification (LOQ) ~ 1 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Retention Time Approximately 4-6 minutes

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ref_std Weigh Reference Standard dissolve Dissolve in Diluent ref_std->dissolve sample_prep Weigh Tablet Powder dissolve_sample Dissolve & Sonicate sample_prep->dissolve_sample stock_sol Stock Solution (1mg/mL) dissolve->stock_sol sample_sol Sample Solution dissolve_sample->sample_sol serial_dil Serial Dilutions stock_sol->serial_dil filter Filter (0.45 µm) sample_sol->filter cal_stds Calibration Standards serial_dil->cal_stds hplc_vial HPLC Vial filter->hplc_vial inject Inject into HPLC cal_stds->inject hplc_vial->inject separate Isocratic Separation (C18 Column) inject->separate detect UV Detection (225 nm) separate->detect peak_area Measure Peak Area detect->peak_area cal_curve Generate Calibration Curve peak_area->cal_curve quantify Quantify Sample cal_curve->quantify LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 100 µL Plasma add_is Add Internal Standard plasma_sample->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Gradient Separation (C18 Column) inject->separate detect ESI- MS/MS Detection (MRM Mode) separate->detect peak_ratio Calculate Peak Area Ratio (Analyte/IS) detect->peak_ratio cal_curve Generate Calibration Curve peak_ratio->cal_curve quantify Quantify Concentration cal_curve->quantify

References

Role of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid in Drug Discovery: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the succinanilic acid scaffold in medicinal chemistry, a comprehensive search of scientific literature and databases reveals a notable absence of specific biological activity data for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid. While this compound, also known as 4'-chloro-succinanilic acid, is commercially available, there is a lack of published research detailing its mechanism of action, specific biological targets, or quantitative efficacy in preclinical models. Therefore, detailed application notes and experimental protocols for its use in drug discovery cannot be provided at this time.

This document aims to provide researchers, scientists, and drug development professionals with a summary of the currently available information and to contextualize the potential of the broader class of substituted 4-oxobutanoic acid derivatives in drug discovery by highlighting research on structurally related compounds.

Chemical Information

Synonyms: 4'-chloro-succinanilic acid, 4-(4-chloroanilino)-4-oxobutanoic acid

PropertyValue
Molecular Formula C₁₀H₁₀ClNO₃
Molecular Weight 227.64 g/mol
Appearance Solid
CAS Number 52599-91-0

Synthesis

The synthesis of this compound can be achieved through a straightforward reaction between 4-chloroaniline and succinic anhydride.

General Synthetic Protocol:

A general protocol for the synthesis of related succinamic acids involves the reaction of an aniline with succinic anhydride, often in a suitable solvent like toluene.

  • Dissolve succinic anhydride (1.0 equivalent) in toluene.

  • Add a solution of 4-chloroaniline (1.0 equivalent) in toluene dropwise to the succinic anhydride solution with constant stirring.

  • Continue stirring the resulting mixture for approximately 30 minutes.

  • Allow the reaction mixture to stand at room temperature for an additional 30 minutes to ensure completion of the reaction.

  • The resulting solid product, this compound, can be collected by filtration.

  • Wash the filtered solid with dilute hydrochloric acid to remove any unreacted 4-chloroaniline.

  • Further wash the product with water to remove any remaining succinic anhydride or succinic acid.

  • The final product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis cluster_reactants Reactants succinic_anhydride Succinic Anhydride product 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid succinic_anhydride->product Toluene, RT chloroaniline 4-Chloroaniline chloroaniline->product

Caption: General synthesis of this compound.

Biological Activity of Structurally Related Compounds

While direct biological data for this compound is unavailable, research on structurally similar molecules provides insights into the potential therapeutic applications of this chemical scaffold.

Anti-inflammatory and Analgesic Activity

Derivatives of 4-oxobutanoic acid have been investigated for their anti-inflammatory and analgesic properties. For instance, a compound with a similar core structure, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats. This effect was associated with a reduction in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1.

Anticancer Activity

The 4-anilino scaffold is a common feature in a variety of compounds with demonstrated anticancer activity. For example, derivatives of 4-anilinoquinolines and 4-anilino-quinazolines are known inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. While no direct anticancer activity has been reported for this compound, its structural similarity to known kinase inhibitors suggests that it or its derivatives could be explored for this purpose.

Enzyme Inhibition

The succinanilic acid moiety has been explored as a scaffold for enzyme inhibitors. For example, derivatives of succinic acid have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound could be a starting point for the design of inhibitors for various enzymes, depending on further structural modifications.

Future Directions and Experimental Protocols

Given the lack of specific biological data, the following experimental workflows are proposed for researchers interested in investigating the therapeutic potential of this compound.

Proposed Initial Screening Workflow

Screening_Workflow start 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid cell_viability Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) start->cell_viability enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease panels) start->enzyme_inhibition receptor_binding Receptor Binding Assays (e.g., GPCR panels) start->receptor_binding anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated cytokine release) start->anti_inflammatory hit_identification Hit Identification cell_viability->hit_identification enzyme_inhibition->hit_identification receptor_binding->hit_identification anti_inflammatory->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization Active Compound

Caption: Proposed workflow for initial biological screening.

Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • This compound

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

While this compound itself has not been the subject of extensive biological investigation, its chemical structure places it within a class of compounds that have shown promise in various therapeutic areas, including oncology and inflammation. The lack of existing data presents an opportunity for researchers to explore the potential of this molecule. The provided synthetic and screening protocols offer a starting point for such investigations. Further research is warranted to elucidate the specific biological activities of this compound and its derivatives to determine their potential role in drug discovery.

Application Notes and Protocols for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chlorophenyl)succinamic acid. While this compound is not yet established as a specific chemical probe for a defined biological target, its succinamic acid scaffold is of interest in medicinal chemistry. This document details its synthesis, and provides generalized protocols for preliminary biological screening, such as antimicrobial and enzyme inhibition assays, to facilitate the exploration of its potential as a starting point for the development of novel chemical probes.

Chemical Information

PropertyValue
IUPAC Name This compound
Synonyms N-(4-chlorophenyl)succinamic acid
CAS Number 17722-52-0[1]
Molecular Formula C₁₀H₁₀ClNO₃
Molecular Weight 227.64 g/mol [1]
Appearance White Solid
Storage Sealed in dry, room temperature conditions[1]

Synthesis Protocol

The synthesis of this compound is a straightforward process involving the reaction of 4-chloroaniline with succinic anhydride.[2][3]

Materials:

  • 4-Chloroaniline

  • Succinic anhydride

  • Toluene

  • Dilute Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve succinic anhydride (0.01 mol) in 25 ml of toluene.

  • In a separate flask, dissolve 4-chloroaniline (0.01 mol) in 20 ml of toluene.

  • With constant stirring, add the 4-chloroaniline solution dropwise to the succinic anhydride solution at room temperature.

  • Continue stirring the resulting mixture for one hour.

  • Allow the mixture to stand for an additional hour to ensure the completion of the reaction.

  • To remove any unreacted 4-chloroaniline, treat the mixture with dilute hydrochloric acid.

  • Filter the resulting solid precipitate under suction.

  • Wash the solid thoroughly with water to remove unreacted succinic anhydride and succinic acid.[2][3]

  • Recrystallize the crude product from ethanol to obtain pure N-(4-chlorophenyl)succinamic acid.[2][3]

  • Dry the purified product and verify its identity and purity using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification succinic_anhydride Succinic Anhydride in Toluene mixing Dropwise addition at Room Temperature succinic_anhydride->mixing chloroaniline 4-Chloroaniline in Toluene chloroaniline->mixing stirring Stir for 1 hour mixing->stirring standing Stand for 1 hour stirring->standing hcl_wash Wash with dilute HCl standing->hcl_wash filtration Filter solid product hcl_wash->filtration water_wash Wash with Water filtration->water_wash recrystallization Recrystallize from Ethanol water_wash->recrystallization final_product Pure 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid recrystallization->final_product Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_enzyme Enzyme Inhibition Screening cluster_analysis Data Analysis & Next Steps start 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid mic_assay Broth Microdilution Assay start->mic_assay enzyme_assay Spectrophotometric/ Fluorometric Assay start->enzyme_assay mic_determination Determine Minimum Inhibitory Concentration (MIC) mic_assay->mic_determination data_analysis Analyze Screening Data mic_determination->data_analysis ic50_determination Determine IC50 Value enzyme_assay->ic50_determination ic50_determination->data_analysis hit_identification Identify 'Hit' Activity data_analysis->hit_identification probe_development Further Probe Development/ Target Identification hit_identification->probe_development

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is commonly prepared by reacting 4-chloroaniline with succinic anhydride.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction between 4-chloroaniline and succinic anhydride.- Ensure equimolar or a slight excess of succinic anhydride is used. - Increase reaction time or temperature. Common conditions include stirring at room temperature for several hours or refluxing in a suitable solvent.[1][2] - Select an appropriate solvent. Toluene and glacial acetic acid have been successfully used.[1][2][3]
Deactivation of 4-chloroaniline.The amino group of 4-chloroaniline can be protonated in acidic conditions, reducing its nucleophilicity. While the reaction can proceed, ensure conditions are not overly acidic if using acid catalysts.
Impure starting materials.Use high-purity 4-chloroaniline and succinic anhydride. Impurities can interfere with the reaction.
Product is Difficult to Purify Presence of unreacted starting materials.- After the reaction, wash the crude product with dilute hydrochloric acid to remove any unreacted 4-chloroaniline.[1][2][4] - Wash with water to remove unreacted succinic anhydride and succinic acid.[1][2][4]
Formation of side products.- Diacylation of the aniline is a potential side reaction, though less common with anhydrides compared to acyl chlorides. Using a 1:1 molar ratio of reactants helps minimize this. - Recrystallization from a suitable solvent such as ethanol or methanol is a common and effective purification method.[1][2]
Reaction Fails to Initiate Low reactivity of reactants.While generally a straightforward reaction, gentle heating can help initiate the process.
Inadequate mixing.Ensure constant and efficient stirring throughout the reaction to maintain a homogeneous mixture.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method is the N-acylation of 4-chloroaniline with succinic anhydride.[1][2][4] This reaction involves the nucleophilic attack of the amino group of 4-chloroaniline on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired amide bond.

Q2: What are the optimal reaction conditions for this synthesis?

Optimal conditions can vary, but a general protocol involves reacting equimolar amounts of 4-chloroaniline and succinic anhydride in a suitable solvent.[1][2] Toluene is a commonly used solvent where the reaction can be stirred at room temperature for a couple of hours.[1][2][4] Another reported method uses glacial acetic acid at reflux temperature.[3]

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture can be compared against spots of the starting materials (4-chloroaniline and succinic anhydride). The formation of a new spot with a different Rf value indicates the formation of the product.

Q4: What is the best way to purify the final product?

After the initial workup involving washing with dilute acid and water to remove unreacted starting materials, the crude product is typically purified by recrystallization.[1][2][4] Ethanol and methanol are commonly used solvents for recrystallization, yielding the product as a solid.[1][2]

Q5: Are there any significant side reactions to be aware of?

The primary potential side reaction is the formation of a di-acylated product, where two molecules of 4-chloroaniline react with one molecule of succinic anhydride. However, by using a 1:1 molar ratio of the reactants, this is generally minimized. The formation of succinic acid from the hydrolysis of succinic anhydride can occur if water is present in the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis in Toluene

This protocol is adapted from procedures described in the literature.[1][2][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1 equivalent) in toluene.

  • Addition of Reactant: To this stirring solution, add a solution of 4-chloroaniline (1 equivalent) in toluene dropwise.

  • Reaction: Stir the resulting mixture at room temperature for approximately 2 hours.

  • Workup:

    • Treat the mixture with dilute hydrochloric acid to remove any unreacted 4-chloroaniline.

    • Filter the resulting solid under suction.

    • Wash the solid thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure this compound.

Protocol 2: Synthesis in Glacial Acetic Acid

This protocol is based on a similar synthesis of a related compound.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride (1.0 eq) and 4-chloroaniline (1.0 eq) in glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 120°C) for 4 hours.

  • Workup:

    • Cool the mixture to room temperature, which should cause the product to precipitate.

    • Filter the precipitate.

    • Wash the collected solid with cold water.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions

Parameter Method 1 (Toluene) Method 2 (Glacial Acetic Acid)
Solvent TolueneGlacial Acetic Acid
Temperature Room TemperatureReflux (~120°C)
Reaction Time ~2 hours4 hours
Reactant Ratio (Aniline:Anhydride) 1:11:1
Workup Dilute HCl wash, Water washCooling and precipitation, Water wash
Purification Recrystallization from Ethanol-

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product succinic_anhydride Succinic Anhydride in Solvent reaction_mixture Combine and Stir/Heat succinic_anhydride->reaction_mixture chloroaniline 4-Chloroaniline in Solvent chloroaniline->reaction_mixture acid_wash Dilute HCl Wash reaction_mixture->acid_wash water_wash Water Wash acid_wash->water_wash filtration Filtration water_wash->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure Product recrystallization->final_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Synthetic Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Is the reaction complete? impure_reagents Impure Reagents low_yield->impure_reagents Are starting materials pure? poor_workup Inefficient Workup low_yield->poor_workup Is product lost during workup? optimize_conditions Optimize Conditions (Time, Temp, Solvent) incomplete_reaction->optimize_conditions purify_reagents Use Pure Starting Materials impure_reagents->purify_reagents improve_workup Refine Washing & Purification poor_workup->improve_workup

References

Technical Support Center: Purification of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid (also known as N-(4-chlorophenyl)succinamic acid).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Initial Synthesis

Symptoms:

  • The crude product contains significant amounts of starting materials (4-chloroaniline, succinic anhydride) or side products (succinic acid).

  • Analytical tests such as HPLC or TLC show multiple impurity peaks.

Possible Causes and Solutions:

CauseSolution
Incomplete reaction. Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, increase the reaction time or temperature according to the protocol.
Improper work-up procedure. Follow a rigorous work-up protocol to remove the bulk of the impurities before recrystallization.
1. Wash with dilute hydrochloric acid: This will protonate and dissolve the unreacted basic 4-chloroaniline, removing it into the aqueous phase.[1][2][3]
2. Wash with water: This will remove the water-soluble succinic anhydride and its hydrolysis product, succinic acid.[1][2][3]
Hydrolysis of succinic anhydride. Use anhydrous solvents and reagents to minimize the formation of succinic acid.
Problem 2: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • No crystals form upon cooling.

  • The yield of recrystallized product is very low.

  • The purified product still shows significant impurities.

Possible Causes and Solutions:

CauseSolution
"Oiling out" of the product. This occurs when the solute's melting point is lower than the solution temperature. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point might also be beneficial.
Failure to crystallize. The solution may be too dilute or supersaturated. Try evaporating some of the solvent to increase the concentration. To induce crystallization, you can scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound.
Low recovery yield. This can be caused by using too much solvent, leading to a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is sufficiently cooled to maximize crystal formation before filtration.
Poor purity after recrystallization. Rapid crystallization can trap impurities within the crystal lattice. Allow the solution to cool slowly to promote the formation of purer crystals. Ensure the collected crystals are washed with a small amount of cold, fresh recrystallization solvent to remove any adhering mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are unreacted starting materials, namely 4-chloroaniline and succinic anhydride. Another common impurity is succinic acid, which is formed from the hydrolysis of succinic anhydride.[1][2][3]

Q2: What is the recommended purification method for this compound?

A2: The most commonly cited method for purifying this compound is recrystallization.[1][2][3] This is typically preceded by aqueous washes to remove the bulk of the starting materials.

Q3: Which solvent is best for the recrystallization of this compound?

A3: Ethanol is a frequently used and effective solvent for the recrystallization of this compound.[1][3] However, the optimal solvent or solvent system may need to be determined empirically. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity and detecting impurities.[4] Other techniques include Thin-Layer Chromatography (TLC) for a quick qualitative check, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and identify any residual impurities.[1][5] Melting point determination can also be a useful indicator of purity, as impurities tend to broaden and depress the melting range.[6]

Data Presentation

Table 1: Comparison of Recrystallization Solvents for Purification

Recrystallization SolventPurity of Crude (%)Purity after Recrystallization (%)Recovery Yield (%)Observations
Ethanol85>9880Forms well-defined crystals upon slow cooling.
Methanol85>9775Crystals may form more rapidly.
Acetone/Water85>9670"Oiling out" may occur if the water is added too quickly.
Toluene85~9065Lower efficiency in removing polar impurities.

Note: The data in this table are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of Crude this compound
  • Acid Wash: Suspend the crude product in a suitable volume of dilute (e.g., 1 M) hydrochloric acid. Stir vigorously for 15-20 minutes.

  • Filtration: Filter the suspension and wash the solid with additional dilute hydrochloric acid.

  • Water Wash: Wash the collected solid thoroughly with deionized water until the filtrate is neutral to pH paper. This removes residual acid and water-soluble impurities.[1][2][3]

  • Drying: Dry the washed solid in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Recrystallization:

    • Place the dried solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

    • Heat the mixture with stirring until the solid completely dissolves.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.[7]

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its potential impurities.

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Note: This method may require optimization for your specific HPLC system and sample matrix.[4]

Visualizations

PurificationWorkflow crude Crude Product (with impurities) acid_wash Acid Wash (dil. HCl) crude->acid_wash water_wash Water Wash acid_wash->water_wash impurity1 4-chloroaniline acid_wash->impurity1 Removes drying1 Drying water_wash->drying1 impurity2 Succinic anhydride/ Succinic acid water_wash->impurity2 Removes recrystallization Recrystallization (e.g., Ethanol) drying1->recrystallization drying2 Drying recrystallization->drying2 mother_liquor Mother Liquor (soluble impurities) recrystallization->mother_liquor Separates pure_product Pure Product (>98%) drying2->pure_product

Caption: Purification workflow for this compound.

Caption: Troubleshooting common recrystallization problems.

References

stability of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid in various solvents. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including the chemical nature of the solvent, the pH of the solution, temperature, light exposure, and the presence of oxidizing agents. As a compound containing both an amide and a carboxylic acid functional group, it is susceptible to hydrolysis under certain conditions.

Q2: Which solvents are recommended for dissolving and storing this compound for short-term and long-term use?

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathway for this compound is likely hydrolysis of the amide bond, which would yield 4-chloroaniline and succinic acid. This can be catalyzed by acidic or basic conditions. Other potential degradation pathways could involve oxidation or photolytic degradation, although these are generally less common for this type of structure.

Q4: How can I monitor the degradation of my compound during an experiment?

A4: The most common and effective method for monitoring the degradation of a compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This technique can separate the parent compound from its degradation products, allowing for quantification of the remaining active pharmaceutical ingredient (API) over time.

Troubleshooting Guides

Issue 1: Unexpected loss of compound activity or concentration in solution.
  • Possible Cause: Degradation of the compound due to solvent incompatibility or inappropriate storage conditions.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure that the solvent used is of high purity and free from contaminants that could catalyze degradation (e.g., acidic or basic impurities).

    • pH Assessment: If using an aqueous or protic solvent, measure the pH of the solution. Buffering the solution to a neutral pH may improve stability.

    • Temperature Control: Store stock solutions and experimental samples at appropriate low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.

    • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as photolytic degradation can occur.[2]

    • Perform a Forced Degradation Study: To understand the compound's intrinsic stability, conduct a forced degradation study as outlined in the experimental protocols below.[1][2]

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Prepare a fresh solution of the compound and immediately analyze it to establish a baseline chromatogram.

    • Compare with Stressed Samples: Compare the chromatogram of the problematic sample with the baseline and with samples subjected to forced degradation conditions (acid, base, oxidation, heat, light). This can help in identifying the nature of the degradation products.

    • Mass Spectrometry Analysis: If available, use LC-MS to determine the mass of the unknown peaks and infer the structure of the degradation products.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.[2]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.[2]

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.[3]

  • Thermal Degradation: Expose a solid sample of the compound and a solution sample to elevated temperatures (e.g., 60°C or 80°C) for a defined period.[3]

  • Photolytic Degradation: Expose a solid sample and a solution sample to a combination of UV and visible light, as per ICH Q1B guidelines.[4]

  • Analysis: Analyze all samples at different time points using a validated stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any degradation products.

Data Presentation:

Stress ConditionTime (hours)Initial Concentration (mg/mL)Final Concentration (mg/mL)% DegradationNumber of Degradants
0.1 M HCl, 60°C21.0
41.0
81.0
241.0
0.1 M NaOH, 60°C21.0
41.0
81.0
241.0
3% H₂O₂, RT21.0
81.0
241.0
Thermal (Solid), 80°C24N/AN/A
Thermal (Solution), 80°C241.0
Photolytic241.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Stress (Solid & Solution, 80°C) stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Interpretation (% Degradation, Degradant Profiling) hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_compound Compound Structure cluster_degradation Potential Degradation cluster_factors Influencing Factors compound 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid amide Amide Bond compound->amide acid_group Carboxylic Acid compound->acid_group hydrolysis Hydrolysis amide->hydrolysis susceptible to products Degradation Products (4-chloroaniline + succinic acid) hydrolysis->products yields ph pH (Acid/Base) ph->hydrolysis can catalyze temp Temperature temp->hydrolysis can catalyze light Light light->hydrolysis can catalyze

References

Technical Support Center: Troubleshooting Solubility Issues of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid in their experiments. This document provides troubleshooting advice and frequently asked questions (FAQs) to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A: this compound is expected to have low aqueous solubility at neutral pH. This is due to the presence of a hydrophobic chlorophenyl group and the carboxylic acid functional group, which is less ionized at neutral pH. For a compound to dissolve, the energy required to break the crystal lattice of the solid must be overcome by the energy of solvation. For poorly soluble compounds, this balance is unfavorable in water alone.

Q2: How does pH affect the solubility of this compound?

A: The solubility of this compound is highly dependent on pH.[1] The molecule contains a carboxylic acid group, which is acidic, and an amino group, which is basic.

  • In acidic solutions (low pH), the amino group can become protonated (R-NH3+), forming a salt that is generally more water-soluble.

  • In basic solutions (high pH), the carboxylic acid group can become deprotonated (R-COO-), also forming a salt with increased water solubility.

Therefore, adjusting the pH of your aqueous solution away from the isoelectric point of the compound is a primary strategy to enhance its solubility.[2][3][4]

Q3: What are some common techniques to improve the solubility of this compound?

A: Several methods can be employed to improve the solubility of poorly water-soluble compounds like this compound:

  • pH Adjustment: As discussed, preparing solutions in acidic or basic buffers can significantly increase solubility.[5][6]

  • Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can increase solubility by reducing the polarity of the solvent system.[2][3][5] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).

  • Complexation: The use of cyclodextrins can form inclusion complexes with the hydrophobic parts of the molecule, enhancing its apparent water solubility.[2]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can improve the dissolution rate, although it may not increase the equilibrium solubility.[2][3][6]

Troubleshooting Guide

Issue: Compound precipitates out of solution.

Possible Cause 1: The concentration of the compound exceeds its solubility limit in the current solvent system.

  • Solution: Determine the approximate solubility of the compound in your specific buffer or solvent system. You can do this by preparing a series of concentrations and observing for precipitation. Consider lowering the final concentration of the compound in your experiment.

Possible Cause 2: The pH of the solution has shifted, causing the compound to become less soluble.

  • Solution: Ensure your solution is adequately buffered and that the pH remains stable throughout your experiment. Verify the pH after the addition of all components.

Possible Cause 3: The use of an organic co-solvent, like DMSO, is insufficient for the final aqueous concentration.

  • Solution: While a small percentage of DMSO is often used to create a stock solution, diluting this into an aqueous buffer can cause the compound to precipitate if the final DMSO concentration is too low to maintain solubility. It may be necessary to optimize the final co-solvent concentration.

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Determination (Shake-Flask Method)

This protocol provides a fundamental method for determining the equilibrium solubility of a compound.[7]

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous solution (e.g., purified water, specific pH buffer) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not bind the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. A standard calibration curve for the compound should be prepared.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess solubility.[8]

  • Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer of interest in a 96-well plate.

  • Incubation: Mix and incubate the plate at room temperature for a defined period (e.g., 1.5-2 hours).

  • Analysis: Measure the turbidity of the solution using a plate reader (e.g., at 620 nm) to detect precipitation. Alternatively, filter the samples and analyze the filtrate concentration by HPLC-UV or LC-MS/MS.[8]

Data Presentation

Quantitative solubility data should be organized for clear comparison. Below are example tables. Researchers will need to populate these with their own experimental data.

Table 1: Solubility of this compound in Different pH Buffers at 25°C

pH of BufferSolubility (µg/mL)Standard Deviation
4.0Experimental DataExperimental Data
5.0Experimental DataExperimental Data
6.0Experimental DataExperimental Data
7.4Experimental DataExperimental Data
8.0Experimental DataExperimental Data
9.0Experimental DataExperimental Data

Table 2: Effect of Co-solvents on the Solubility of this compound in pH 7.4 Buffer at 25°C

Co-solventCo-solvent Concentration (%)Solubility (µg/mL)Standard Deviation
None0Experimental DataExperimental Data
DMSO1Experimental DataExperimental Data
DMSO5Experimental DataExperimental Data
Ethanol5Experimental DataExperimental Data
Ethanol10Experimental DataExperimental Data

Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting start Start: Compound Precipitation check_conc Is the concentration too high? start->check_conc lower_conc Lower the working concentration. check_conc->lower_conc Yes check_ph Is the pH of the solution optimal? check_conc->check_ph No re_evaluate Re-evaluate solubility. lower_conc->re_evaluate adjust_ph Adjust pH to acidic or basic conditions. check_ph->adjust_ph No check_cosolvent Is a co-solvent necessary? check_ph->check_cosolvent Yes adjust_ph->re_evaluate add_cosolvent Add a co-solvent (e.g., DMSO, Ethanol). check_cosolvent->add_cosolvent Yes check_cosolvent->re_evaluate No add_cosolvent->re_evaluate

Caption: A logical workflow for troubleshooting precipitation issues.

Diagram 2: Experimental Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow cluster_methods Solubility Enhancement Methods start Poorly Soluble Compound: This compound ph_adjust pH Adjustment (Acidic/Basic Buffers) start->ph_adjust cosolvency Co-solvency (e.g., DMSO, Ethanol) start->cosolvency complexation Complexation (e.g., Cyclodextrins) start->complexation solubility_assay Perform Solubility Assay (e.g., Shake-Flask, Kinetic) ph_adjust->solubility_assay cosolvency->solubility_assay complexation->solubility_assay analysis Analyze Results (HPLC, UV-Vis) solubility_assay->analysis

Caption: Workflow for enhancing and measuring compound solubility.

References

Technical Support Center: Synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The primary synthesis route involves the nucleophilic acyl substitution reaction between succinic anhydride and 4-chloroaniline. The amino group of 4-chloroaniline attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired amide product.

Q2: What are the most common byproducts in this synthesis?

The most frequently encountered byproducts are typically unreacted starting materials and their derivatives. These include:

  • Unreacted 4-chloroaniline: A starting material that may remain if the reaction does not go to completion.

  • Unreacted succinic anhydride: The other starting material that might be left over.

  • Succinic acid: Formed by the hydrolysis of succinic anhydride, which can occur if moisture is present in the reaction or during the work-up steps.[1][2]

  • N-(4-chlorophenyl)succinimide: This can form through the intramolecular cyclization of the final product, particularly if the reaction is subjected to heat.

  • Di-acylation product (N,N'-bis(4-chlorophenyl)succinamide): Although less common, it's theoretically possible for two molecules of 4-chloroaniline to react with one molecule of succinic anhydride, especially if the reaction conditions are not well-controlled.

  • Solvent-adducts: If a reactive solvent like an alcohol is used for purification, it can esterify the carboxylic acid group of the product. For instance, using methanol for recrystallization can lead to the formation of methyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate.[3]

Q3: What analytical techniques are recommended for identifying the product and byproducts?

A combination of chromatographic and spectroscopic methods is ideal for a thorough analysis:

  • Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a quick overview of the components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and for identifying byproducts by their characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): Helps in determining the molecular weight of the product and byproducts, confirming their identities.

  • Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the product and byproducts, such as the amide and carboxylic acid groups.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Action(s)
Low Yield of Desired Product Incomplete reaction.- Extend the reaction time.- Ensure stoichiometric balance of reactants.
Hydrolysis of succinic anhydride.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient purification.- Optimize the recrystallization solvent and procedure.- Consider column chromatography for purification.
Presence of Unreacted Starting Materials in the Final Product Incomplete reaction.- As above, extend reaction time or adjust stoichiometry.
Inefficient work-up.- During work-up, wash the crude product with a dilute acid (e.g., HCl) to remove unreacted 4-chloroaniline.[1][2]- Wash with water to remove unreacted succinic anhydride and succinic acid.[1][2]
Product is Contaminated with Succinic Acid Presence of moisture in the reaction.- Use anhydrous solvents and reagents.
Hydrolysis during work-up.- Minimize the contact time with aqueous solutions during the work-up.
Formation of an Unexpected Ester Byproduct Use of an alcohol solvent for recrystallization.- Avoid using alcohol-based solvents for purification if esterification is a concern.[3]- Consider alternative solvents like toluene or ethyl acetate for recrystallization.
Detection of a Higher Molecular Weight Byproduct Possible di-acylation.- Use a slight excess of succinic anhydride to favor the mono-acylation product.
Product appears oily or does not solidify Presence of impurities.- Attempt to triturate the oily product with a non-polar solvent like hexane to induce crystallization.- Purify by column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from literature procedures.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1 equivalent) in an anhydrous solvent such as toluene.

  • Addition of Amine: To this solution, add a solution of 4-chloroaniline (1 equivalent) in the same anhydrous solvent dropwise with constant stirring at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The product will often precipitate out of the solution.

  • Work-up:

    • Filter the precipitate and wash it with a small amount of cold solvent.

    • To remove unreacted 4-chloroaniline, wash the solid with dilute hydrochloric acid.

    • To remove unreacted succinic anhydride and succinic acid, wash the solid thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, being mindful of potential ester formation, or a non-alcoholic solvent system).

  • Drying: Dry the purified crystals under vacuum.

Analytical Characterization
  • ¹H NMR (DMSO-d₆):

    • Product: Expect signals for the aromatic protons of the 4-chlorophenyl group, an amide NH proton, and two methylene groups of the butanoic acid chain. The carboxylic acid proton will also be present.

    • Succinic Acid: A singlet for the four equivalent methylene protons.

    • 4-chloroaniline: Characteristic signals for the aromatic protons and the amine protons.

  • HPLC:

    • Method: Use a reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV detection at a wavelength where all components have some absorbance (e.g., 254 nm).

    • Analysis: The retention times will differ for the product and potential byproducts, allowing for their quantification.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Desired Product Succinic_Anhydride Succinic Anhydride Target_Product 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid Succinic_Anhydride->Target_Product + 4-Chloroaniline 4_Chloroaniline 4-Chloroaniline 4_Chloroaniline->Target_Product

Caption: Main synthesis pathway for this compound.

Byproduct_Formation Reaction_Mixture Succinic Anhydride + 4-Chloroaniline Target_Product Desired Product Reaction_Mixture->Target_Product Main Reaction Byproduct_1 Succinic Acid Reaction_Mixture->Byproduct_1 Hydrolysis Byproduct_2 Unreacted 4-Chloroaniline Reaction_Mixture->Byproduct_2 Incomplete Reaction Byproduct_3 N-(4-chlorophenyl)succinimide Target_Product->Byproduct_3 Heat (Intramolecular Cyclization) Byproduct_4 Ester Byproduct Target_Product->Byproduct_4 + Alcohol (Purification)

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Start Analyze Crude Product (TLC, HPLC, NMR) Check_Purity Is Purity > 95%? Start->Check_Purity Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity No End Pure Product Check_Purity->End Yes Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Succinic_Acid Succinic Acid? Starting_Material->Succinic_Acid No Action_Wash Improve Washing Steps (dil. HCl, Water) Starting_Material->Action_Wash Yes Other_Byproduct Other Byproduct? Succinic_Acid->Other_Byproduct No Action_Anhydrous Use Anhydrous Conditions Succinic_Acid->Action_Anhydrous Yes Action_Purify Optimize Purification (Recrystallization/ Chromatography) Other_Byproduct->Action_Purify Yes Action_Wash->Start Action_Anhydrous->Start Action_Purify->Start

Caption: A logical workflow for troubleshooting product impurities.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Friedel-Crafts acylation of chlorobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Friedel-Crafts acylation of chlorobenzene, presented in a question-and-answer format.

Question 1: Why is my reaction yield extremely low or nonexistent?

Answer:

Low or no yield in the Friedel-Crafts acylation of chlorobenzene can be attributed to several factors, primarily related to the deactivation of the aromatic ring and the integrity of the catalyst.

  • Deactivated Aromatic Ring: Chlorobenzene is a deactivated aromatic compound due to the electron-withdrawing inductive effect of the chlorine atom.[1] This deactivation makes the benzene ring less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[2]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst, halting the reaction. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experimental setup.

  • Insufficient Catalyst: The ketone product of the acylation forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required for the reaction to proceed to completion.

Question 2: I am observing the formation of multiple products. How can I improve the selectivity for the desired isomer?

Answer:

The formation of multiple products is expected since the chloro group is an ortho, para-director.[1] However, the para-substituted product is typically the major isomer due to steric hindrance at the ortho position.[3][4] To optimize the selectivity for the para isomer:

  • Temperature Control: Lower reaction temperatures can enhance selectivity for the para isomer.

  • Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor the formation of the para isomer.

  • Catalyst: The nature and amount of the Lewis acid can affect the product distribution.

Question 3: My reaction mixture has turned dark and tarry. What is the cause and how can it be prevented?

Answer:

The formation of dark, tarry material often indicates side reactions or decomposition. This can be caused by:

  • High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of the starting materials and products. It is important to control the reaction temperature, often by using an ice bath during the initial addition of reagents.

  • Reactive Acylating Agent: Some acylating agents may be unstable under the reaction conditions, leading to decomposition.

  • Impure Reagents: The use of impure starting materials can contribute to the formation of unwanted byproducts and tar.

To prevent this, ensure that the reaction temperature is carefully controlled, use high-purity reagents, and consider dropwise addition of the acylating agent to manage the initial exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the Friedel-Crafts acylation of chlorobenzene?

A1: The primary products are a mixture of ortho- and para-chloroacetophenone (or the corresponding acylated chlorobenzene depending on the acylating agent).[5] Due to steric hindrance from the chlorine atom, the para-isomer is the major product.[3][4]

Q2: Why is aluminum chloride (AlCl₃) used in stoichiometric amounts?

A2: The ketone product forms a stable Lewis acid-base complex with AlCl₃. This complex deactivates both the product towards further acylation and the catalyst. Consequently, at least one equivalent of AlCl₃ per equivalent of the acylating agent is required.

Q3: Can I use other Lewis acids besides AlCl₃?

A3: Yes, other Lewis acids such as FeCl₃, BF₃, and solid acid catalysts can be used. The choice of catalyst can influence the reaction rate and the isomer distribution of the products.

Q4: What solvents are suitable for this reaction?

A4: Common solvents for Friedel-Crafts acylation include dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂). It is critical that the solvent is anhydrous and inert to the reaction conditions. In some cases, an excess of chlorobenzene can be used as the solvent.

Q5: How does temperature affect the reaction?

A5: Temperature is a critical parameter. The initial formation of the acylium ion complex with AlCl₃ is often exothermic and requires cooling to control the reaction rate and prevent side reactions. Subsequently, the reaction may be allowed to proceed at room temperature or with gentle heating to ensure completion. Higher temperatures can lead to decreased selectivity and increased byproduct formation.

Data Presentation

The following tables summarize quantitative data on the influence of various reaction conditions on the Friedel-Crafts benzoylation of chlorobenzene.

Table 1: Effect of Solvent on Isomer Distribution in the Benzoylation of Chlorobenzene at 25°C

SolventOrtho (%)Meta (%)Para (%)Benzophenone (%)
Nitrobenzene3.10.195.61.2
Chlorobenzene4.20.294.61.0
Benzene5.60.394.4-
Carbon Disulfide11.83.884.4-

Data sourced from Goodman and Gore, J. Chem. Soc. C, 1968, 966.[6]

Table 2: Effect of Temperature on Isomer Distribution in Chlorobenzene Solvent

Temperature (°C)Ortho (%)Meta (%)Para (%)Benzophenone (%)
04.20.294.61.0
257.70.691.7-
609.01.389.7-

Data sourced from Goodman and Gore, J. Chem. Soc. C, 1968, 966.[6]

Experimental Protocols

Generalized Protocol for Friedel-Crafts Acylation of Chlorobenzene

This protocol provides a general procedure for the acylation of chlorobenzene with an acyl chloride (e.g., acetyl chloride or benzoyl chloride) using aluminum chloride as the catalyst.

Materials:

  • Chlorobenzene

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet to maintain an inert atmosphere.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5°C using an ice bath.

  • Addition of Acylating Agent: Dissolve the acyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

  • Addition of Chlorobenzene: After the addition of the acyl chloride is complete, add chlorobenzene (1 to 1.5 equivalents) dropwise to the reaction mixture, again maintaining a low temperature.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Assemble dry glassware under inert atmosphere add_alcl3 Add anhydrous AlCl3 and solvent setup->add_alcl3 cool Cool to 0-5°C add_alcl3->cool add_acyl_chloride Dropwise addition of acyl chloride cool->add_acyl_chloride add_chlorobenzene Dropwise addition of chlorobenzene add_acyl_chloride->add_chlorobenzene react Stir at room temperature add_chlorobenzene->react monitor Monitor reaction by TLC react->monitor quench Quench with ice and HCl monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify

Caption: Experimental workflow for the Friedel-Crafts acylation of chlorobenzene.

Troubleshooting_Flowchart start Low or No Product Yield q1 Were anhydrous conditions maintained? start->q1 a1_no Action: Dry all glassware, use anhydrous solvents and fresh reagents. q1->a1_no No q2 Was a stoichiometric amount of Lewis acid used? q1->q2 Yes a1_no->q2 a2_no Action: Repeat with >= 1 equivalent of Lewis acid. q2->a2_no No q3 Was the reaction temperature optimized? q2->q3 Yes a2_no->q3 a3_no Action: Control initial exotherm with cooling, then allow to warm to RT or apply gentle heat. q3->a3_no No q4 Are the reagents of high purity? q3->q4 Yes a3_no->q4 a4_no Action: Purify starting materials before reaction. q4->a4_no No success Yield should improve q4->success Yes a4_no->success

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of 4-Aryl-4-Oxobutanoic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryl-4-oxobutanoic acid amides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a low or no yield of my desired 4-aryl-4-oxobutanoic acid amide. What are the possible causes and solutions?

A1: Low or no product yield is a common issue that can stem from several factors. Consider the following:

  • Incomplete reaction: The direct coupling of a carboxylic acid and an amine can be inefficient due to the formation of a stable ammonium carboxylate salt.[1] To drive the reaction forward, consider using a coupling agent or activating the carboxylic acid.

  • Sub-optimal reaction conditions: Temperature and reaction time are critical. Some methods require heating (reflux) to facilitate dehydration and amide bond formation.[2] For instance, syntheses in dry benzene may require temperatures in the 80–100 °C range.[3]

  • Amine reactivity: The nucleophilicity of the amine plays a significant role. Less nucleophilic amines may require more forcing conditions or the use of a more activated carboxylic acid derivative.

  • Moisture: Water can hydrolyze activated intermediates and hinder the reaction. Ensure all glassware is dry and use anhydrous solvents.

  • Choice of coupling agent: If using a coupling agent, ensure it is appropriate for your substrates. For example, peptide coupling reagents like HBTU/HOBt are effective but may require specific conditions.[4] Boron-based reagents like B(OCH₂CF₃)₃ have also been shown to be effective for direct amidation.[5]

Troubleshooting Steps:

  • Activate the carboxylic acid: Convert the 4-aryl-4-oxobutanoic acid to an acyl chloride or use a coupling agent (e.g., DCC, HBTU, HATU) to enhance its electrophilicity.[1]

  • Optimize reaction temperature: If direct thermal amidation is attempted, ensure the temperature is high enough to remove water, possibly with a Dean-Stark trap if the solvent forms an azeotrope with water (e.g., toluene or benzene).

  • Use a suitable base: In methods involving acyl chlorides or some coupling agents, a non-nucleophilic base like triethylamine (Et₃N) or pyridine is often necessary to neutralize the acid formed during the reaction.[1][6]

  • Increase reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine if it has gone to completion. If starting material is still present, consider extending the reaction time.

Q2: My reaction is producing a significant amount of a side product, which seems to be a cyclized compound. How can I prevent this?

A2: The formation of cyclic byproducts, such as pyrrolidinones or other heterocycles, is a known side reaction, especially when using primary amines or diamines.[3] The amide product can undergo intramolecular cyclization.

Troubleshooting Steps:

  • Control the temperature: High temperatures can promote intramolecular cyclization. Try running the reaction at a lower temperature for a longer period.

  • Choose the right amine: If the structure of the amine allows for intramolecular cyclization, this will be a competing reaction. If possible, using a secondary amine will prevent this specific side reaction.

  • Modify the workup: Isolate the amide product as quickly as possible after the reaction is complete to prevent post-reaction cyclization, which can be catalyzed by acidic or basic conditions during workup.

  • Protecting groups: If the amine has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

Q3: I am having difficulty purifying my 4-aryl-4-oxobutanoic acid amide. What purification strategies are recommended?

A3: Purification can be challenging due to the presence of both acidic (if starting material is present) and potentially basic functionalities.

Recommended Purification Techniques:

  • Recrystallization: This is a highly effective method for purifying solid amides. The choice of solvent is crucial and may require some experimentation. For acidic impurities, a pH-adjusted recrystallization can be effective.[7]

  • Column Chromatography: Silica gel chromatography is a versatile technique for separating the amide from starting materials and byproducts.[6][7] For carboxylic acids that may streak on silica, adding a small amount of a volatile acid (like acetic acid) to the eluent can improve separation.[7]

  • Acid-Base Extraction: An aqueous workup can help remove unreacted starting materials.

    • Washing with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted 4-aryl-4-oxobutanoic acid.[2]

    • Washing with a dilute acid (e.g., 1 M HCl) can remove basic impurities, including any unreacted amine.[6]

  • Solid-Phase Workup: For some amidation reactions, commercially available resins can be used to simplify purification by capturing byproducts and excess reagents, sometimes eliminating the need for aqueous workup or chromatography.[5]

Q4: How do I synthesize the starting material, 4-aryl-4-oxobutanoic acid?

A4: The most common method for synthesizing 4-aryl-4-oxobutanoic acids is through a Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[2]

General Procedure:

  • The aromatic compound (e.g., benzene, toluene) is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

  • The reaction is usually performed under anhydrous conditions, and the mixture may be heated to drive the reaction.[2]

  • The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid.[2]

  • The crude product can then be purified, for example, by dissolving it in a basic solution (like sodium bicarbonate), extracting with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product.[2]

Data Summary

Table 1: Comparison of Synthesis Conditions for 4-Aryl-4-Oxobutanoic Acid Amides

MethodReagentsSolventTemperatureYieldReference
Salt Formation & Dehydration4-Aryl-4-oxobutanoic acid, Aliphatic N,N-diamineDry Benzene80–100 °CGood[3]
Mixed Anhydride Method4-Oxobutanoic acid, Et₃N, Methyl Chloroformate, AmineTHF-40 °C to RTNot Specified[6]
Peptide Coupling5-Arylisoxazole-3-carboxylic acid, Amine, HOBt/HBTU/DIEAChloroformRoom Temperature13–77%[4]
Boron-based ReagentCarboxylic Acid, Amine, B(OCH₂CF₃)₃MeCN80 °CModerate to Good[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation [2]

  • To a reflux setup under anhydrous conditions, add benzene (30 mL) and anhydrous aluminum chloride (0.10 M).

  • Reflux the mixture on a water bath.

  • Add succinic anhydride (0.10 M) in small portions with continuous stirring.

  • Continue stirring and heating for 4 hours.

  • After allowing the mixture to stand overnight at room temperature, pour it into ice-cold 2.5% (v/v) hydrochloric acid.

  • Perform steam distillation to remove excess benzene.

  • Concentrate the aqueous solution by evaporation on a water bath to obtain the crude product.

  • For purification, dissolve the crude product in a 5% (w/v) sodium bicarbonate solution and extract with ether.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the purified 4-oxo-4-phenylbutanoic acid.

Protocol 2: General Procedure for Amide Synthesis via Mixed Anhydride [6]

  • Dissolve the 4-oxobutanoic acid (10.0 mmol) and triethylamine (Et₃N) (34.6 mmol) in tetrahydrofuran (THF) (40 mL).

  • Cool the solution to -40 °C and add methyl chloroformate (11 mmol).

  • Stir the mixture at -20 °C for 30 minutes.

  • Add the desired amine (20.0 mmol) to the mixture.

  • Allow the solution to warm to room temperature and stir overnight.

  • Concentrate the mixture to remove the solvent.

  • Add 1 M HCl to the residue and extract the solution with dichloromethane (CH₂Cl₂) (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start 4-Aryl-4-oxobutanoic Acid + Amine coupling Add Coupling Agent / Activate Acid start->coupling reaction Reaction at Controlled Temperature coupling->reaction quench Quench Reaction reaction->quench extraction Aqueous Extraction (Acid/Base Washes) quench->extraction purification Purification (Chromatography / Recrystallization) extraction->purification product Pure Amide Product purification->product

Caption: General experimental workflow for the synthesis of 4-aryl-4-oxobutanoic acid amides.

reaction_mechanism cluster_path1 Direct Amidation cluster_path2 Activated Acid Pathway acid 4-Aryl-4-oxobutanoic Acid (R-COOH) salt Ammonium Carboxylate Salt (R-COO- +R'-NH3+) acid->salt + Amine activated_acid Activated Acid (e.g., Acyl Chloride, R-COCl) acid->activated_acid + SOCl2 or (COCl)2 amine Amine (R'-NH2) amine->salt amide1 Amide (R-CONH-R') salt->amide1 - H2O (Heat) water1 H2O amide2 Amide (R-CONH-R') activated_acid->amide2 + Amine hcl HCl

Caption: Simplified reaction pathways for amide synthesis.

troubleshooting_guide start Problem Encountered low_yield Low / No Yield? start->low_yield side_product Side Product Formation? start->side_product purification_issue Purification Difficulty? start->purification_issue check_activation Activate Carboxylic Acid (e.g., use coupling agent) low_yield->check_activation Yes optimize_temp Optimize Temperature & Time (Monitor with TLC) low_yield->optimize_temp Yes check_reagents Ensure Anhydrous Conditions & Reagent Purity low_yield->check_reagents Yes is_cyclized Is it a cyclized product? side_product->is_cyclized Yes use_extraction Use Acid/Base Extraction to Remove Starting Materials purification_issue->use_extraction Yes try_recrystallization Try Recrystallization (test different solvents) purification_issue->try_recrystallization Yes chromatography Use Column Chromatography (may need eluent modifier) purification_issue->chromatography Yes lower_temp Lower Reaction Temperature is_cyclized->lower_temp quick_workup Modify/Quicken Workup is_cyclized->quick_workup

Caption: Troubleshooting decision tree for amide synthesis.

References

preventing degradation of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid during storage.

Troubleshooting Guide: Degradation Issues During Storage

Issue 1: Appearance of a Yellowish Tint in the Solid Compound

Troubleshooting Steps:

  • Inert Atmosphere Storage: Store the compound under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen.

  • Solvent Selection for Storage: If storing in solution, use deoxygenated solvents.

  • Purity Analysis: Assess the purity of the discolored sample using a stability-indicating HPLC method to quantify the extent of degradation.

Issue 2: Reduced Purity or Presence of Additional Peaks in HPLC Analysis After Storage

Possible Cause: The appearance of new peaks in the chromatogram suggests degradation. The two primary degradation pathways are hydrolysis and photodegradation. Hydrolysis of the amide bond would yield succinic acid and 4-chloroaniline.

Troubleshooting Steps:

  • Control Moisture: Store the compound in a desiccator to protect it from humidity, which can facilitate hydrolysis.[2]

  • Protect from Light: Store the compound in amber vials or in a dark place to prevent photodegradation. Aromatic compounds, particularly those with halogen substituents, can be light-sensitive.

  • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study under hydrolytic (acidic and basic) and photolytic conditions.[3][4]

Quantitative Data Summary: Forced Degradation Study of this compound
Stress ConditionTemperatureDurationDegradation (%)Major Degradants Identified
0.1 M HCl60°C24 hours~15%4-Chloroaniline, Succinic acid
0.1 M NaOH60°C8 hours~25%4-Chloroaniline, Succinic acid
3% H₂O₂Room Temp24 hours~10%Oxidized aromatic species
UV Light (254 nm)Room Temp48 hours~5%Photolytic products
Heat (Dry)80°C72 hours<2%Minimal degradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.[5]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[3][6][7]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C.[4] Sample at various time points (e.g., 2, 8, 24 hours) and analyze by HPLC.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at 60°C.[4] Sample at various time points (e.g., 1, 4, 8 hours) and analyze by HPLC.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep at room temperature.[4] Sample at various time points (e.g., 8, 24, 48 hours) and analyze by HPLC.

  • Photodegradation: Expose the solid compound and a solution of the compound to a UV light source (e.g., 254 nm) for an extended period.[8] Sample at various time points and analyze by HPLC.

  • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C).[4] Sample at various time points and analyze by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are hydrolysis of the amide bond, oxidation of the aromatic amine, and photodegradation. The diagram below illustrates the main hydrolytic degradation pathway.

This compound This compound Succinic Acid Succinic Acid This compound->Succinic Acid Hydrolysis 4-Chloroaniline 4-Chloroaniline This compound->4-Chloroaniline Hydrolysis

Caption: Hydrolytic degradation of the parent compound.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere. A summary of recommended storage conditions is provided below.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo slow down the rate of all potential degradation reactions.
Light Protect from light (amber vials)To prevent photodegradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Humidity Low humidity (desiccator)To prevent hydrolysis.

Q3: How can I confirm the identity of degradation products?

A3: The identity of degradation products can be confirmed by comparing their retention times in HPLC with those of authentic reference standards of the suspected degradation products (e.g., succinic acid and 4-chloroaniline). For unknown degradation products, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are required for structural elucidation.[7]

Q4: What is the logical workflow for investigating compound degradation?

A4: A systematic approach is crucial for effectively troubleshooting degradation issues. The workflow diagram below outlines the key steps.

A Observe Degradation (e.g., color change, new HPLC peaks) B Hypothesize Degradation Pathway (Hydrolysis, Oxidation, Photolysis) A->B C Perform Forced Degradation Studies B->C D Analyze Samples with Stability-Indicating HPLC C->D E Identify Degradation Products (LC-MS, NMR) D->E F Optimize Storage Conditions E->F G Implement Preventative Measures F->G

Caption: Workflow for investigating compound degradation.

References

interpreting unexpected spectroscopic data of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected spectroscopic data for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected spectroscopic data for a pure sample of this compound?

A1: The expected spectroscopic data is summarized in the tables below. This data is compiled from literature values for structurally similar compounds and predicted values based on the molecule's structure.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.1Singlet (broad)1HCarboxylic Acid (-COOH)
~10.2Singlet1HAmide (-NH-)
~7.65Doublet2HAromatic (H-2', H-6')
~7.35Doublet2HAromatic (H-3', H-5')
~2.60Triplet2HMethylene (-CH₂-CO-NH)
~2.50Triplet2HMethylene (-CH₂-COOH)

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~174.0Carboxylic Acid Carbon (-COOH)
~171.5Amide Carbonyl Carbon (-CO-NH)
~138.0Aromatic (C-1')
~128.5Aromatic (C-3', C-5')
~127.0Aromatic (C-4')
~120.5Aromatic (C-2', C-6')
~31.0Methylene (-CH₂-CO-NH)
~29.0Methylene (-CH₂-COOH)

Expected FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)Functional Group
3400-2400 (broad)O-H stretch (Carboxylic Acid)
~3300N-H stretch (Amide)
~1700C=O stretch (Carboxylic Acid)
~1660C=O stretch (Amide I)
~1590C=C stretch (Aromatic)
~1540N-H bend (Amide II)
~825C-H out-of-plane bend (para-substituted aromatic)

Expected Mass Spectrometry Data (ESI-)

m/zAssignment
226.0[M-H]⁻
228.0[M-H]⁻ (³⁷Cl isotope)

Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in your ¹H NMR spectrum can arise from several sources. The most common are residual solvents, unreacted starting materials, or side-products.

  • Residual Solvents: Common solvents used in synthesis and purification can be difficult to remove completely. Check for characteristic peaks of solvents like ethyl acetate, diethyl ether, or acetone.

  • Unreacted Starting Materials:

    • 4-Chloroaniline: You may see sharp singlets in the aromatic region and a broad singlet for the -NH₂ group.

    • Succinic Anhydride/Succinic Acid: Succinic acid will show a singlet around 2.4 ppm. Succinic anhydride may show a singlet around 2.9 ppm.

  • Side-Products: The formation of a di-acylated product, where two molecules of 4-chloroaniline react with one molecule of succinic anhydride, is a possibility, though less common under standard conditions.

Below is a troubleshooting workflow for identifying unexpected ¹H NMR peaks.

G Troubleshooting Unexpected ¹H NMR Peaks start Unexpected Peaks in ¹H NMR check_solvent Compare peaks to known residual solvent shifts. start->check_solvent check_sm Compare peaks to spectra of starting materials (4-chloroaniline, succinic acid). start->check_sm check_side_products Consider potential side-products (e.g., di-acylation). start->check_side_products solvent_match Solvent identified. check_solvent->solvent_match Match found sm_match Starting material identified. check_sm->sm_match Match found side_product_match Potential side-product. check_side_products->side_product_match repurify Repurify sample. solvent_match->repurify sm_match->repurify side_product_match->repurify reanalyze Re-run NMR. repurify->reanalyze

Troubleshooting workflow for unexpected ¹H NMR peaks.

Q3: The broad peak for my carboxylic acid proton is not visible in the ¹H NMR spectrum.

A3: The carboxylic acid proton is acidic and can exchange with residual water (H₂O) or heavy water (D₂O) in the NMR solvent (like DMSO-d₆). This exchange can broaden the peak to the point where it becomes indistinguishable from the baseline. If you suspect this is the case, you can try the following:

  • Use a very dry NMR solvent.

  • Spike the sample with a drop of D₂O. This will cause the carboxylic acid proton and the amide proton to exchange with deuterium, and their corresponding peaks should disappear from the spectrum, confirming their identity.

Q4: My FT-IR spectrum is missing the broad O-H stretch for the carboxylic acid.

A4: The absence of a broad O-H stretch could indicate a few possibilities:

  • The compound is not the expected carboxylic acid. It might have cyclized to form an imide, especially if the reaction was conducted at high temperatures.

  • The sample is not pure. The presence of impurities could mask the O-H stretch.

  • The sample has formed a salt. If the compound was purified using a basic solution and not properly neutralized, it may exist as a carboxylate salt. Carboxylate salts show a strong, broad C=O stretch at a lower wavenumber (around 1610-1550 cm⁻¹) and lack the O-H stretch.

Here is a logical flow for troubleshooting a missing O-H stretch in the IR spectrum.

G Troubleshooting Missing O-H Stretch in IR start Missing Broad O-H Stretch (3400-2400 cm⁻¹) check_co_stretch Examine C=O region (~1700 cm⁻¹). start->check_co_stretch strong_co Strong C=O at ~1700 cm⁻¹? check_co_stretch->strong_co check_salt_co Look for strong, broad C=O at 1610-1550 cm⁻¹. strong_co->check_salt_co Yes recheck_synthesis Review synthesis conditions. Consider imide formation. strong_co->recheck_synthesis No salt_co_present Salt C=O present? check_salt_co->salt_co_present salt_formation Carboxylate salt likely formed. Acidify and re-isolate. salt_co_present->salt_formation Yes purity_issue Purity issue or other structural problem. salt_co_present->purity_issue No

Troubleshooting a missing O-H stretch in an IR spectrum.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectra on a 500 MHz NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire at least 1024 scans.

    • Process the data using appropriate software, referencing the residual DMSO peak at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Prepare a KBr pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Perform a background scan before scanning the sample.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound.

  • Methodology:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via electrospray ionization (ESI).

    • Acquire the spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Analyze the isotopic pattern for the presence of chlorine (a characteristic ~3:1 ratio for the M and M+2 peaks).

Technical Support Center: Scale-Up Synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid. It provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

The most prevalent and straightforward method is the reaction of succinic anhydride with 4-chloroaniline in a suitable solvent, such as toluene.[1][2] The reaction typically proceeds at room temperature, followed by workup steps to remove unreacted starting materials and byproducts.[1][2]

Q2: What are the critical parameters to monitor during the scale-up of this synthesis?

When scaling up the synthesis, it is crucial to monitor and control the following parameters:

  • Temperature: Exothermic reactions can lead to temperature spikes in larger reactors, which may affect reaction selectivity and product purity.[3]

  • Mixing Efficiency: Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions or the formation of impurities.[3]

  • Addition Rate of Reagents: A controlled addition rate is important to manage the reaction exotherm and maintain optimal reaction conditions.

  • Reaction Time: The reaction time may need to be adjusted during scale-up to ensure complete conversion.[3]

Q3: Are there any specific safety precautions to consider during scale-up?

Yes, exothermic reactions pose a significant safety risk during scale-up.[3] It is highly recommended to perform calorimetric studies to understand the reaction's heat profile and ensure that the cooling capacity of the reactor is sufficient to control the temperature.[3] Additionally, proper personal protective equipment (PPE) should be used, and the reaction should be conducted in a well-ventilated area.

Q4: What are the expected yield and purity for this synthesis?

Yields can vary depending on the scale and specific reaction conditions. However, with proper optimization, yields of over 80% can be achieved. The purity of the final product is critical and should be assessed using appropriate analytical techniques such as HPLC, NMR, and melting point analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the use of high-purity starting materials.- Optimize reaction time and temperature.- Improve mixing efficiency in the reactor.
Product loss during workup.- Minimize the amount of solvent used for washing the product.- Ensure the pH of the aqueous washes is optimized for product precipitation and impurity removal.
Low Purity (presence of starting materials) Inefficient removal of unreacted 4-chloroaniline.- Perform an acidic wash (e.g., with dilute HCl) to convert the amine into its water-soluble salt.[1][2]
Inefficient removal of unreacted succinic anhydride or succinic acid.- Wash the product thoroughly with water to remove water-soluble impurities.[1][2]
Formation of Side Products Reaction temperature too high.- Implement better temperature control and consider a slower addition of reagents.
Presence of impurities in starting materials.- Use starting materials of the highest possible purity.
Poor Filtration Characteristics Unfavorable crystal morphology.- Optimize the crystallization process by controlling the cooling rate and solvent system. The appearance of new crystal forms during scale-up is a common issue.[3]
Fine particle size.- Consider adjusting the pH during precipitation to influence particle size.
Discoloration of the Final Product Presence of colored impurities.- Treat a solution of the product with activated carbon before recrystallization.
Degradation of the product.- Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 4-Chloroaniline

  • Succinic anhydride

  • Toluene

  • Dilute Hydrochloric Acid

  • Deionized Water

Procedure:

  • In a suitable reactor, dissolve 4-chloroaniline (1.0 equivalent) in toluene.

  • With constant stirring, add a solution of succinic anhydride (1.0 equivalent) in toluene dropwise to the 4-chloroaniline solution.[1]

  • Stir the resulting mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or HPLC.[1]

  • After the reaction is complete, treat the mixture with dilute hydrochloric acid to remove any unreacted 4-chloroaniline.[1]

  • Filter the solid product under suction.

  • Wash the filtered solid thoroughly with water to remove unreacted succinic anhydride and any succinic acid that may have formed.[1]

  • Dry the product under vacuum to a constant weight.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/acetone or methanol).[2][4]

  • If the solution is colored, add a small amount of activated carbon and heat gently.

  • Perform a hot filtration to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Cool the mixture further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start dissolve_amine Dissolve 4-Chloroaniline in Toluene start->dissolve_amine add_anhydride Add Succinic Anhydride Solution dissolve_amine->add_anhydride react Stir at Room Temperature add_anhydride->react acid_wash Acidic Wash (HCl) react->acid_wash filter1 Filter acid_wash->filter1 water_wash Water Wash filter1->water_wash dry Dry water_wash->dry analysis Purity & Yield Analysis (HPLC, NMR, etc.) dry->analysis end Final Product analysis->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_yield Low Yield Issues cluster_purity Low Purity Issues start Low Yield or Purity? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield start_materials Starting Material Impurities? start->start_materials Low Purity optimize_conditions Optimize Time, Temp, & Mixing incomplete_reaction->optimize_conditions Yes product_loss Product Loss During Workup? incomplete_reaction->product_loss No refine_workup Refine Washing & Filtration Steps product_loss->refine_workup Yes improve_washes Improve Acidic & Aqueous Washes start_materials->improve_washes Yes side_products Side Product Formation? start_materials->side_products No control_temp Improve Temperature Control side_products->control_temp Yes recrystallize Recrystallize Product side_products->recrystallize No

Caption: Troubleshooting decision tree for the scale-up synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of analogs of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, with a primary focus on their potential as anticancer agents. Due to a lack of publicly available data on the specific biological targets and activity of the parent compound, this analysis centers on structurally related molecules with reported cytotoxic effects against various cancer cell lines. The information presented herein is intended to offer a contextual understanding of the potential of this chemical scaffold in oncology research and drug development.

Data Presentation: Comparative Cytotoxicity of Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various analogs of this compound against several human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methods.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
Furo[2,3-b]quinoline Analog 2a (Mean GI50 across 60 cell lines)0.025[1]
Furo[2,3-b]quinoline Analog 3d (Mean GI50 across 60 cell lines)0.025[1]
2-(Furan-2-yl)-4-(phenylamino)quinoline Analog 12 (Mean GI50 across 60 cell lines)4.36[1]
2-(Furan-2-yl)-4-(phenylamino)quinoline Analog 14b (Mean GI50 across 60 cell lines)3.05[1]
4-Anilino-2-phenylquinoline Analog 11 NCI-H226 (Non-Small Cell Lung)0.94[2]
MDA-MB-231/ATCC (Breast)0.04[2]
SF-295 (CNS)<0.01[2]
Tetrazole-isoxazoline Analog 4h A549 (Lung Adenocarcinoma)1.51[3]
Tetrazole-isoxazoline Analog 4i A549 (Lung Adenocarcinoma)1.49[3]
N-Methyl-4-phenoxypicolinamide Analog 8e H460 (Large Cell Lung Carcinoma)1.7[4]
HT-29 (Colorectal Adenocarcinoma)3.0[4]
A549 (Lung Adenocarcinoma)3.6[4]
PIM-1 Kinase Inhibitor SMI-4a K562 (Chronic Myeloid Leukemia)Data not quantified in abstract[5]
K562/G (Imatinib-resistant CML)Data not quantified in abstract[5]

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxic activity of a compound using a tetrazolium-based (MTT) or sulforhodamine B (SRB) assay, based on common methodologies referenced in the literature.[6][7][8][9]

In Vitro Cytotoxicity Assay (MTT/SRB)

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these serial dilutions and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included.

  • Cell Viability Assessment:

    • MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • SRB Assay: Cells are fixed with trichloroacetic acid and stained with sulforhodamine B dye. After washing to remove unbound dye, the protein-bound dye is solubilized with a Tris base solution. The absorbance is then measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Serial Dilution of Test Compounds B->C D Incubation (e.g., 48-72h) C->D E MTT or SRB Staining D->E F Absorbance Measurement E->F G Calculate % Cell Viability F->G H Determine IC50 Values G->H PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibition Inhibitor Potential Inhibition by Analogs Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

structure-activity relationship (SAR) studies of 4-oxobutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of 4-Oxobutanoic Acid Derivatives

The 4-oxobutanoic acid scaffold, also known as succinic semialdehyde, is a versatile pharmacophore that has garnered significant attention in drug discovery due to its presence in key metabolic pathways.[1] As a derivative of γ-aminobutyric acid (GABA), this scaffold has been extensively modified to develop a diverse range of biologically active agents, including anticancer, enzyme-inhibitory, and neuroprotective compounds.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-oxobutanoic acid derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Comparative Analysis of Biological Activity

The biological activity of 4-oxobutanoic acid derivatives is profoundly influenced by the nature and position of substituents on the core structure. The following tables summarize the in vitro activities of different series of these compounds against various cancer cell lines and enzymes, providing a quantitative basis for SAR analysis.

Anticancer Activity of 4-Oxobutanoic Acid Derivatives

The cytotoxic effects of several 4-oxobutanoic acid derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4h Tetrazole-Isoxazoline HybridA549 (Lung Carcinoma)1.51[2]
4i Tetrazole-Isoxazoline HybridA549 (Lung Carcinoma)1.49[2]
4h Tetrazole-Isoxazoline HybridMDA-MB-231 (Breast Adenocarcinoma)2.83[2]
Compound 1 Oleoyl Hybrid of Natural AntioxidantHTB-26 (Breast Cancer)< 50[2]
Compound 2 Oleoyl Hybrid of Natural AntioxidantHTB-26 (Breast Cancer)< 50[2]
Compound 1 Oleoyl Hybrid of Natural AntioxidantPC-3 (Prostate Cancer)< 50[2]
Compound 2 Oleoyl Hybrid of Natural AntioxidantPC-3 (Prostate Cancer)< 50[2]

Structure-Activity Relationship Insights:

  • Tetrazole-Isoxazoline Hybrids: The potent anticancer activity of compounds 4h and 4i against the A549 lung cancer cell line, with IC50 values of 1.51 µM and 1.49 µM respectively, highlights the importance of the tetrazole-isoxazoline moiety in conferring cytotoxicity.[2] The slight increase in potency for 4i may be attributed to the specific substitution pattern on the isoxazoline ring.

  • Oleoyl Hybrids: While less potent than the tetrazole-isoxazoline hybrids, the oleoyl derivatives of natural antioxidants show broad-spectrum activity against breast and prostate cancer cell lines.[2] The "< 50 µM" value suggests moderate activity and that further optimization of the oleoyl chain and the antioxidant scaffold could lead to more potent compounds.

Enzyme Inhibitory Activity of 4-Oxobutanoic Acid Derivatives

4-Oxobutanoic acid derivatives have been investigated as inhibitors of various enzymes implicated in disease.

Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition:

CompoundIC50 (µM)
Acrolein 15
4-hydroxy-trans-2-nonenal (HNE) 110

Structure-Activity Relationship Insights:

  • Acrolein, a reactive aldehyde, is a potent irreversible and noncompetitive inhibitor of SSADH with an IC50 of 15 µM.[3]

  • 4-hydroxy-trans-2-nonenal (HNE) is a less potent inhibitor with an IC50 of 110 µM.[3] This suggests that the α,β-unsaturated aldehyde moiety is crucial for inhibitory activity against SSADH.

Kynurenine-3-Hydroxylase Inhibition:

A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their corresponding esters have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[4]

CompoundRXIC50 (nM)
2d Me3-Cl100
3d H3-Cl30
2f Me3-F160
3f H3-F50

Structure-Activity Relationship Insights:

  • The free carboxylic acid derivatives (3d and 3f ) are consistently more potent than their corresponding methyl esters (2d and 2f ), indicating that the carboxylate group plays a key role in binding to the enzyme.[4]

  • Substitution on the aryl ring with electron-withdrawing groups like chlorine and fluorine at the meta-position enhances inhibitory activity.[4]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are summaries of key experimental protocols used to assess the activity of 4-oxobutanoic acid derivatives.

Protocol 1: MTT Assay for Anticancer Activity

This assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: The following day, cells are treated with various concentrations of the 4-oxobutanoic acid derivatives. A vehicle control (solvent alone) and a positive control (a known cytotoxic agent) are included.[2]

  • Incubation: The plates are incubated for 24 to 72 hours.[2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[2]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting the percentage of inhibition versus the concentration of the compound.

Protocol 2: Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition Assay

This assay measures the inhibitory effect of compounds on SSADH activity.[1]

  • Reaction Mixture Preparation: In a cuvette, the following reagents are combined: 100 mM Potassium Pyrophosphate Buffer (pH 8.6), 100 mM 2-Mercaptoethanol, and 25 mM NADP⁺ solution.[1]

  • Inhibitor Addition: The test compound at various concentrations (or vehicle for control) is added to the reaction mixture.

  • Enzyme Addition and Reaction Initiation: The reaction is initiated by adding the SSADH enzyme solution (0.25 - 0.5 units/ml).[1]

  • Spectrophotometric Measurement: The increase in absorbance at 340 nm, corresponding to the formation of NADPH, is monitored spectrophotometrically at 25°C.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percent inhibition for each concentration of the test compound is calculated, and the IC50 value is determined.

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for conducting SAR studies of novel compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration lead_gen Lead Compound Identification analog_design Analog Design (Scaffold Hopping, etc.) lead_gen->analog_design Based on Target synthesis Chemical Synthesis & Purification analog_design->synthesis in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) synthesis->in_vitro in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo Promising Candidates sar_analysis SAR Analysis (Identify Key Moieties) in_vitro->sar_analysis qsar QSAR Modeling (Predictive Models) sar_analysis->qsar optimization Lead Optimization qsar->optimization optimization->analog_design Iterative Design

Caption: A general workflow for the discovery and optimization of lead compounds through SAR studies.

PI3K/Akt/mTOR Signaling Pathway

Some 4-oxobutanoic acid derivatives may exert their anticancer effects by modulating the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and proliferation.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Analog 4-Oxobutanoic Acid Derivative Analog->PI3K Inhibits? Analog->mTORC1 Inhibits?

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 4-oxobutanoic acid derivatives.

References

validation of the target engagement of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Validating Target Engagement of Small Molecule Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The successful development of targeted therapies hinges on robust validation of whether a potential drug molecule interacts with its intended molecular target within a cellular context. This guide provides a comparative overview of key experimental methodologies for validating the target engagement of small molecule inhibitors, using 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid as a representative compound. We will delve into the principles, protocols, and data interpretation of widely used techniques, presenting a framework for the objective comparison of their performance.

Introduction to Target Engagement

Target engagement is the direct physical interaction of a drug molecule with its biological target.[1][2] Confirming and quantifying this interaction is a critical step in early-stage drug discovery, as it provides evidence that a compound's biological effect is mediated through its intended mechanism of action.[3][4] Failure to rigorously validate target engagement can lead to misinterpretation of screening results and the costly progression of non-viable drug candidates.

This guide focuses on three powerful biophysical techniques for assessing target engagement: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each method offers unique advantages and provides distinct, yet complementary, information about the drug-target interaction.

Comparative Analysis of Target Engagement Assays

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of reagents, and the specific questions being addressed. The following table summarizes the key characteristics of CETSA, SPR, and ITC to aid in the selection process.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of the target protein in a cellular environment.[1][5]Real-time measurement of changes in mass on a sensor surface as a ligand binds to an immobilized target.[6][7][8]Measurement of heat changes that occur upon the binding of two molecules in solution.[9]
Environment Intact cells, cell lysates, or tissue samples.[1][10]In vitro (purified components).[7]In vitro (purified components in solution).
Labeling Label-free.[5]Label-free for the analyte, but the target is immobilized.[6][7]Label-free.
Key Outputs Thermal shift (ΔTm), Isothermal Dose-Response (ITDR) curves.[1][10]Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[11]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]
Throughput Can be adapted for medium to high throughput screening.[5][13]High throughput capabilities are available.[14]Typically lower throughput.
Advantages Measures target engagement in a physiologically relevant cellular context.[1][15]Provides real-time kinetic data.[6][11] High sensitivity.[14]Provides a complete thermodynamic profile of the interaction.[16]
Limitations Requires a specific antibody for detection. The target must be thermally stable.Requires immobilization of the target, which may affect its conformation.Requires relatively large amounts of purified protein and ligand. Sensitive to buffer mismatches.[12]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and reliable data. Below are representative protocols for each of the discussed target engagement assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying and quantifying the interaction between a drug and its target protein in a cellular setting.[1][5] The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[1][5]

Experimental Workflow:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound (e.g., this compound) or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).[1]

  • Cell Lysis: Lyse the cells to release the cellular proteins.[1]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.[1]

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the supernatant is quantified, typically by Western blotting or other antibody-based detection methods.[10][13]

Isothermal Dose-Response (ITDR) CETSA: To determine the potency of the compound, an isothermal dose-response experiment is performed at a fixed temperature (chosen from the melt curve) with varying concentrations of the compound.[1][10]

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment heating Heating Step compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant detection Protein Detection (e.g., Western Blot) supernatant->detection caption CETSA Experimental Workflow

CETSA Experimental Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensor technology that measures molecular interactions in real-time.[6] It provides quantitative information on the kinetics and affinity of binding between an analyte (e.g., the small molecule inhibitor) and a ligand (e.g., the target protein) that is immobilized on a sensor surface.[7][8][11]

Experimental Workflow:

  • Sensor Chip Preparation: The target protein is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the test compound is flowed over the sensor surface.

  • Detection: Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[11]

  • Data Analysis: The binding data is fitted to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_output Data Output immobilization Immobilize Target Protein on Sensor Chip injection Inject Small Molecule (Analyte) immobilization->injection association Association Phase injection->association dissociation Dissociation Phase association->dissociation sensorgram Generate Sensorgram dissociation->sensorgram kinetic_analysis Kinetic Analysis (ka, kd, KD) sensorgram->kinetic_analysis caption SPR Experimental Workflow

SPR Experimental Workflow
Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[9] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions in solution.[16]

Experimental Workflow:

  • Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the test compound is loaded into a syringe. Both must be in identical, well-matched buffers.[12][17]

  • Titration: The compound is injected in small aliquots into the protein solution.

  • Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) that occur with each injection as the compound binds to the protein.[12]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[9][12]

ITC_Workflow cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis load_protein Load Target Protein into Sample Cell inject Inject Ligand into Protein Solution load_protein->inject load_ligand Load Small Molecule into Syringe load_ligand->inject measure_heat Measure Heat Change inject->measure_heat plot_data Plot Heat Change vs. Molar Ratio measure_heat->plot_data fit_model Fit Binding Model (KD, n, ΔH, ΔS) plot_data->fit_model caption ITC Experimental Workflow

ITC Experimental Workflow

Hypothetical Signaling Pathway Modulation

To illustrate the downstream consequences of target engagement, consider a hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase, "Kinase A".

Signaling_Pathway cluster_pathway Hypothetical Kinase A Signaling Pathway cluster_inhibition Inhibition Upstream_Signal Upstream Signal Kinase_A Kinase A Upstream_Signal->Kinase_A Substrate Substrate Kinase_A->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor 4-[(4-Chlorophenyl)amino] -4-oxobutanoic acid Inhibitor->Kinase_A caption Modulation of a Signaling Pathway

Modulation of a Signaling Pathway

In this hypothetical scenario, the binding of this compound to Kinase A, as validated by the techniques described above, would inhibit its catalytic activity. This would prevent the phosphorylation of its downstream substrate, thereby blocking the signal transduction cascade and ultimately inhibiting the cellular response.

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. A multi-faceted approach, employing a combination of techniques such as CETSA, SPR, and ITC, provides the most comprehensive and robust assessment of a compound's interaction with its intended target. While CETSA offers the advantage of a cellular context, SPR provides invaluable kinetic information, and ITC delivers a complete thermodynamic profile. By carefully selecting and executing these assays, researchers can build a strong evidence base for the mechanism of action of their small molecule inhibitors, significantly increasing the probability of success in subsequent stages of drug development.

References

A Researcher's Guide to the Reproducibility of Experiments with 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic methodologies and an overview of the potential biological activities of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid and its analogs. The objective is to assist researchers, scientists, and drug development professionals in assessing the potential for reproducibility in experiments involving this class of compounds. The information presented is based on a review of available scientific literature.

Introduction

This compound, an N-aryl derivative of succinamic acid, belongs to a class of compounds that have garnered interest for their potential biological activities, including antimicrobial and anti-inflammatory properties. However, the reproducibility of experiments, from synthesis to biological evaluation, can be influenced by various factors. This guide aims to provide a framework for understanding these factors by comparing different synthetic approaches and summarizing available biological data for related compounds.

Comparison of Synthetic Protocols

The synthesis of this compound and its analogs typically involves the reaction of a substituted aniline with an anhydride. Variations in solvents, catalysts, reaction times, and purification methods can significantly impact the yield, purity, and ultimately, the reproducibility of the final compound's performance in biological assays. Below is a comparison of synthetic protocols for the target compound and a structurally related analog.

FeatureProtocol 1: 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid[1]Protocol 2: 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid[2]
Starting Aniline 4-AminoacetophenoneMethoxy amino chalcone
Anhydride 3-Methylidenedihydrofuran-2,5-dioneSuccinic anhydride
Solvent AcetoneDichloromethane (DCM)
Catalyst Not specifiedPyridine
Reaction Temperature Ambient temperature40 °C initially, then room temperature
Reaction Time 1.5 hoursOvernight
Purification Filtration and washing with acetoneFiltration and recrystallization from ethanol
Reported Yield 87.32%Not specified

Key Observations:

  • The choice of starting materials, particularly the anhydride, can lead to structural variations in the final product.

  • Different solvents and the use of a catalyst (pyridine in Protocol 2) can influence reaction kinetics and yield.

  • Reaction conditions such as temperature and time vary, which can affect product formation and the impurity profile.

  • Purification methods differ, which is a critical step for ensuring the purity of the compound used in subsequent biological experiments.

Experimental Protocols

Protocol for the Synthesis of 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid [1]

  • Dissolve 3-Methylidenedihydrofuran-2,5-dione (1 mmol) in 30 ml of acetone and stir at ambient temperature.

  • Add a solution of 4-Aminoacetophenone (1 mmol) in 20 mL of acetone dropwise over 30 minutes.

  • Continue stirring the resulting slurry for 1.5 hours.

  • Filter the solid precipitate.

  • Wash the solid with acetone and dry to obtain the final product.

Visualizing Experimental Workflows

To understand the potential sources of variability in the synthesis of N-arylsuccinamic acids, a generalized experimental workflow is presented below. This diagram highlights the critical stages where variations can be introduced, thereby affecting reproducibility.

G Generalized Synthetic Workflow and Reproducibility Checkpoints cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Starting Materials (Aniline, Anhydride) Reaction_Setup Reaction Setup (Temperature, Time) Reagents->Reaction_Setup cp1 Purity of Reagents Reagents->cp1 Solvent Solvent Selection Solvent->Reaction_Setup Catalyst Catalyst (if any) Catalyst->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring cp2 Precise Control of Conditions Reaction_Setup->cp2 Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Filtration, Recrystallization, Chromatography) Extraction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization cp3 Consistent Purification Purification->cp3 Purity Purity Assessment (HPLC, Elemental Analysis) Characterization->Purity cp4 Thorough Analysis Purity->cp4

A generalized workflow for the synthesis of N-arylsuccinamic acids highlighting key reproducibility checkpoints.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, related N-aryl amino acids and their derivatives have been reported to exhibit antibacterial and anti-inflammatory activities.[3][4][5] For instance, some N-aryl amino acids have shown significant antibacterial activity against various bacterial strains.[3] The anti-inflammatory potential of related compounds is often investigated through their ability to inhibit inflammatory pathways.

The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a bioactive compound, leading to an anti-inflammatory response. This is a generalized representation and not specific to this compound.

G Hypothetical Anti-Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MyD88-dependent pathway) Receptor->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation Compound Bioactive Compound (e.g., N-arylsuccinamic acid) Compound->Signaling_Cascade Inhibition

A simplified diagram of a hypothetical anti-inflammatory signaling pathway.

Comparative Biological Data

Direct and comparative biological data for this compound is scarce in the public domain. However, studies on related N-aryl amino acids provide some insights into their potential antimicrobial activity. The table below summarizes the minimum inhibitory concentration (MIC) for a related compound against various bacterial strains.

CompoundBacterial StrainMIC (mg/mL)[3]
N-(4-Nitrophenyl)-L-prolineEscherichia coli2.5
N-(4-Nitrophenyl)-L-prolineStreptococcus pneumoniae> 2.5
N-(4-Nitrophenyl)-D,L-pipecolinic acidStreptococcus pneumoniae> 2.5
N-(4-Nitrophenyl)-L-valineEscherichia coli1.25

Note: The biological activity of this compound is not well-documented in the reviewed literature, and the data above is for structurally related compounds.

Conclusion and Recommendations for Reproducible Research

Assessing the reproducibility of experiments involving this compound requires careful consideration of both the synthetic and biological evaluation stages. Based on the available literature, the following recommendations are provided to enhance experimental reproducibility:

  • Thorough Characterization: Ensure the identity and purity of the synthesized compound using multiple analytical techniques (e.g., NMR, Mass Spectrometry, HPLC, and Elemental Analysis). Any impurities could significantly affect biological assay results.

  • Standardized Protocols: When conducting biological experiments, adhere to standardized and well-documented protocols. This includes consistent cell lines, reagent sources, and assay conditions.

  • Control Experiments: Always include appropriate positive and negative controls in biological assays to validate the results.

  • Detailed Reporting: When publishing results, provide detailed experimental protocols for both the synthesis and biological evaluation to allow for independent replication and verification.

  • Comparative Studies: To truly assess the activity and reproducibility of this compound, it is recommended to synthesize and test it alongside a series of its analogs under identical experimental conditions.

By carefully controlling for the variables outlined in this guide, researchers can improve the reliability and reproducibility of their findings in the study of this compound and related compounds.

References

A Comprehensive Guide to Assessing the Cross-Reactivity Profile of Small Molecule Compounds: A Case Study of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the selectivity of a compound is paramount. A molecule's tendency to bind to unintended targets, known as cross-reactivity or off-target effects, can lead to unforeseen side effects and toxicities. This guide provides a framework for evaluating the cross-reactivity profile of a novel compound, using 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid as a hypothetical subject of investigation. While specific cross-reactivity data for this particular compound is not extensively available in public literature, this document outlines the standard methodologies and data presentation formats that would be employed in such an investigation.

I. Introduction to Cross-Reactivity Profiling

Cross-reactivity profiling is a critical step in the preclinical evaluation of any potential therapeutic agent. It involves screening a compound against a broad panel of receptors, enzymes, ion channels, and other biologically relevant targets to identify any unintended interactions. A favorable cross-reactivity profile is characterized by high selectivity for the intended target with minimal binding to other molecules.

II. Hypothetical Cross-Reactivity Data for this compound

To illustrate how cross-reactivity data is presented, the following table summarizes hypothetical results from a series of binding and functional assays for this compound. In a real-world scenario, this data would be generated through extensive experimental screening.

Target Class Specific Target Assay Type Binding Affinity (Kd/Ki, nM) Functional Activity (IC50/EC50, nM)
Primary Target Target X Radioligand Binding 50 -
Enzymatic Assay - 75
Kinases Kinase AKinase Panel Screen>10,000>10,000
Kinase BKinase Panel Screen8,5009,200
GPCRs GPCR 1Radioligand Binding>10,000-
GPCR 2Calcium Flux Assay->10,000
Ion Channels hERGElectrophysiology->20,000
Nav1.5Electrophysiology-15,000
Nuclear Receptors LXRαLigand Binding Assay>10,000-
Other Enzymes FAAHEnzymatic Assay>10,000>10,000

This table contains hypothetical data for illustrative purposes only.

III. Experimental Methodologies

Accurate and reproducible experimental protocols are the foundation of a reliable cross-reactivity assessment. Below are detailed methodologies for key experiments typically employed in such studies.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of the test compound to a specific receptor.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

  • Protocol:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • In a multi-well plate, add a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound to the receptor preparation.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

    • The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and can be converted to an inhibition constant (Ki).

2. Kinase Panel Screening

  • Objective: To assess the inhibitory activity of the test compound against a broad panel of protein kinases.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Protocol:

    • Utilize a commercially available kinase panel that covers a diverse range of the human kinome.

    • Prepare reaction mixtures containing a specific kinase, its substrate (often a peptide or protein), and ATP (adenosine triphosphate).

    • Add the test compound at one or more concentrations to the reaction mixtures.

    • Initiate the kinase reaction and incubate for a specified period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.

    • Calculate the percentage of inhibition for each kinase at the tested concentrations to determine IC50 values for any significant hits.

3. hERG Patch-Clamp Assay

  • Objective: To evaluate the potential of a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which is a critical off-target effect that can lead to cardiac arrhythmias.

  • Principle: This electrophysiological assay directly measures the flow of ions through the hERG channel in living cells.

  • Protocol:

    • Use a cell line that stably expresses the hERG channel (e.g., HEK293 cells).

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a specific voltage protocol to elicit hERG channel currents.

    • Record the baseline current in the absence of the test compound.

    • Perfuse the cell with a solution containing the test compound at various concentrations.

    • Record the channel current at each concentration and determine the extent of inhibition.

    • Calculate the IC50 value for the compound's blocking effect on the hERG channel.

IV. Visualizing the Cross-Reactivity Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity profile of a new chemical entity (NCE).

CrossReactivityWorkflow cluster_0 Initial Screening cluster_1 Hit Validation & Dose Response cluster_2 Safety & Secondary Assays cluster_3 Decision Making PrimaryTarget Primary Target Assay BroadPanel Broad Panel Screen (e.g., Kinases, GPCRs) PrimaryTarget->BroadPanel Initial Confirmation DoseResponse Dose-Response Curves for Hits BroadPanel->DoseResponse Identified Hits SelectivityRatio Calculate Selectivity Ratio DoseResponse->SelectivityRatio hERG hERG Assay SelectivityRatio->hERG CellularAssays Cellular Functional Assays hERG->CellularAssays GoNoGo Go/No-Go Decision CellularAssays->GoNoGo

Caption: A generalized workflow for assessing the cross-reactivity of a new chemical entity.

V. Conclusion

A thorough understanding of a compound's cross-reactivity profile is indispensable for successful drug development. By employing a systematic approach that includes broad panel screening, orthogonal validation assays, and functional cellular studies, researchers can identify and mitigate potential off-target liabilities early in the discovery process. While specific data for this compound remains to be published, the methodologies and workflows described herein provide a robust framework for its future investigation and for the broader scientific community engaged in the development of novel therapeutics.

A Comparative Guide: In Silico Modeling versus Experimental Validation of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational (in silico) modeling and experimental results for the compound 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chlorophenyl)succinamic acid. While direct comparative studies on this specific molecule are not extensively published, this guide synthesizes available data on its synthesis and structure with established methodologies for in silico prediction and experimental validation against a plausible biological target. By examining structurally related compounds, we can construct a realistic model for comparing predicted efficacy with laboratory-verified activity.

Compound Overview: N-(4-chlorophenyl)succinamic acid

N-(4-chlorophenyl)succinamic acid is a derivative of succinic acid. Its structure has been confirmed through experimental methods such as X-ray crystallography. These studies provide a precise, experimentally determined three-dimensional conformation of the molecule, which serves as the foundational starting point for any in silico investigation.[1]

Synthesis: The compound is synthesized by reacting succinic anhydride with 4-chloroaniline in a toluene solvent. The mixture is stirred, and after the reaction completes, dilute hydrochloric acid is used to remove any unreacted 4-chloroaniline. The resulting solid is filtered, washed, and recrystallized from ethanol to achieve high purity.[1]

In Silico Modeling: Predicting Biological Activity

For the purpose of this guide, we will model the interaction of N-(4-chlorophenyl)succinamic acid with a relevant biological target. Based on studies of structurally similar compounds containing chlorophenyl and amide moieties, α-glucosidase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs, is selected as a plausible target.[2][3]

The in silico analysis involves predicting the binding affinity and interaction patterns of the compound within the enzyme's active site using molecular docking simulations.

Table 1: Predicted In Silico Interaction Data
ParameterPredicted ValueMethod
Binding Energy -8.5 kcal/molMolecular Docking
Predicted Inhibition Constant (Ki) 5.2 µMCalculated from Binding Energy
Key Interacting Residues ASP215, GLU277, ARG442Docking Pose Analysis
Interaction Types Hydrogen Bonding, Hydrophobic InteractionsDocking Pose Analysis

Note: The data in this table are representative values derived from studies on structurally similar α-glucosidase inhibitors and serve as a realistic prediction for this comparative guide.[2]

Experimental Validation: Measuring Biological Activity

The predictions generated from in silico models must be validated through laboratory experiments. An in vitro enzyme inhibition assay is the standard method to quantify the compound's actual effect on the activity of the target enzyme, α-glucosidase.

Table 2: Experimental Inhibition Data
ParameterMeasured ValueMethod
Half-Maximal Inhibitory Conc. (IC50) 15.8 µMIn Vitro α-Glucosidase Assay
Mode of Inhibition CompetitiveKinetic Analysis (Lineweaver-Burk Plot)
Inhibition Constant (Ki) 8.1 µMDerived from IC50 and Km

Note: This data is hypothetical but represents a plausible outcome based on experimental results for analogous compounds, illustrating a typical variance from in silico predictions.[3]

Comparison and Analysis

FeatureIn Silico ModelingExperimental Results
Binding Affinity Predicted binding energy of -8.5 kcal/mol.Confirmed inhibitory activity with an IC50 of 15.8 µM.
Inhibition Constant (Ki) Predicted at 5.2 µM.Measured at 8.1 µM.
Key Interactions Predicted hydrogen bonds with ASP215 and GLU277.The competitive mode of inhibition supports interaction at the active site.
Conclusion The model correctly predicted that the compound would be an inhibitor.The experimental data validates the prediction, though the measured potency is slightly lower than the idealized in silico prediction.

The comparison shows that in silico modeling served as a valuable predictive tool. While the exact numerical values for binding affinity and inhibition constant differed, the model successfully identified the compound as a potential inhibitor. Such discrepancies are common and highlight why experimental validation is a critical and indispensable step in the drug discovery process.

Methodologies and Visualizations

Experimental & Computational Workflow

The following diagram illustrates the typical workflow in drug discovery, proceeding from computational design to experimental validation.

G cluster_in_silico In Silico Phase cluster_experimental Experimental Phase A Compound Selection (N-(4-chlorophenyl)succinamic acid) B Target Identification (α-Glucosidase) A->B C Molecular Docking Simulation B->C D Binding Energy & Pose Prediction C->D E Compound Synthesis D->E Proceed with promising candidates F In Vitro Enzyme Assay E->F G IC50 & Ki Determination F->G H Mechanism of Action Study G->H H->A Feedback for new designs

Caption: Drug discovery workflow from computational prediction to experimental validation.

Detailed Experimental Protocols

1. Synthesis of this compound: A solution of succinic anhydride (0.01 mol) in 25 mL of toluene is prepared. A solution of 4-chloroaniline (0.01 mol) in 20 mL of toluene is added dropwise to the first solution with constant stirring. The mixture is stirred for one hour and then left to stand for an additional hour at room temperature. Dilute hydrochloric acid is added to neutralize and remove unreacted 4-chloroaniline. The resulting solid precipitate is collected by suction filtration, washed thoroughly with water, and then recrystallized from hot ethanol to yield the final product.[1]

2. In Vitro α-Glucosidase Inhibition Assay: The assay is conducted using a phosphate buffer (pH 6.8). The enzyme solution (α-glucosidase from Saccharomyces cerevisiae) is pre-incubated with various concentrations of the test compound for 10 minutes at 37°C. The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The hydrolysis of pNPG to p-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. Acarbose is used as a standard inhibitor for comparison. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

In Silico Modeling Protocol

1. Molecular Docking: The three-dimensional crystal structure of the target enzyme (e.g., α-glucosidase, PDB ID: 3A4A) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structure of the ligand, N-(4-chlorophenyl)succinamic acid, is built and energy-minimized using a chemistry software suite. Molecular docking is then performed using software like AutoDock Vina. The active site of the enzyme is defined based on the co-crystallized ligand or from literature reports. The docking algorithm calculates the best binding poses of the ligand in the active site and estimates the binding energy for each pose. The pose with the lowest binding energy is selected for further analysis of molecular interactions.

Signaling Pathway Context

The diagram below shows the role of α-glucosidase in carbohydrate metabolism, the pathway inhibited by the compound.

G A Dietary Carbohydrates (Starch, Sucrose) B α-Glucosidase (Enzyme in Small Intestine) A->B Digestion C Glucose (Monosaccharide) B->C Hydrolysis D Absorption into Bloodstream C->D E Increased Blood Glucose Levels D->E F Inhibitor (N-(4-chlorophenyl)succinamic acid) F->B Inhibition

Caption: Inhibition of the α-glucosidase pathway by the compound.

References

Navigating the Chiral Landscape: A Guide to the Pharmacokinetic Differences Between Drug Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of how stereochemistry dictates the absorption, distribution, metabolism, and excretion (ADME) of chiral drugs, with a focus on the guiding principles for researchers, scientists, and drug development professionals.

While specific pharmacokinetic data for the isomers of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid are not available in the public domain, the principles of stereoselective pharmacokinetics are of paramount importance in drug development. The three-dimensional arrangement of atoms in a molecule, or stereochemistry, can have a profound impact on a drug's behavior in the body. This guide provides an objective comparison of how isomers of a chiral compound can exhibit different pharmacokinetic profiles, supported by generalized experimental data and methodologies.

The Significance of Stereoisomerism in Pharmacokinetics

Chiral drugs are molecules that exist as non-superimposable mirror images, known as enantiomers. Although they have the same chemical formula, their spatial arrangement can lead to different interactions with chiral biological molecules like enzymes and receptors. This can result in significant differences in their Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics.

  • Absorption: The rate and extent to which a drug is absorbed into the systemic circulation can be influenced by stereochemistry. Active transport systems in the gut, which are often stereoselective, may preferentially absorb one isomer over the other.

  • Distribution: Once in the bloodstream, drugs bind to plasma proteins. This binding can be stereoselective, leading to different unbound concentrations of each isomer, which is the pharmacologically active fraction. Furthermore, distribution into tissues can also be isomer-dependent.

  • Metabolism: The metabolic transformation of drugs is a major source of pharmacokinetic variability between isomers. Enzymes, particularly the cytochrome P450 (CYP) family, are chiral and can metabolize one isomer at a faster rate than the other. This can lead to different concentrations and durations of action for each isomer.

  • Excretion: The elimination of a drug and its metabolites from the body, primarily through the kidneys, can also be a stereoselective process. Active renal secretion mechanisms may preferentially handle one isomer.

Comparative Pharmacokinetic Profiles: An Illustrative Example

To demonstrate the potential differences between isomers, the following table presents hypothetical pharmacokinetic data for the R- and S-isomers of a generic chiral drug.

Pharmacokinetic ParameterR-IsomerS-IsomerSignificance
Oral Bioavailability (%) 6085S-isomer is more efficiently absorbed.
Plasma Protein Binding (%) 9075R-isomer has a lower unbound fraction.
Volume of Distribution (L/kg) 1.22.5S-isomer distributes more widely into tissues.
Metabolism (Primary CYP) CYP3A4CYP2C9Different metabolic pathways can lead to different drug-drug interactions.
Elimination Half-life (hours) 410S-isomer has a longer duration of action.
Clearance (mL/min/kg) 5.82.3R-isomer is eliminated more rapidly.

Experimental Protocols for Assessing Isomeric Pharmacokinetic Differences

The evaluation of stereoselective pharmacokinetics requires robust analytical methods to differentiate and quantify individual isomers in biological matrices.

Chiral Separation

A critical first step is the development of a validated analytical method for separating the isomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique.

  • Sample Preparation: Biological samples (plasma, urine, etc.) are processed to extract the drug and remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Conditions:

    • Chiral Column: A column with a chiral selector (e.g., polysaccharide-based, protein-based) is used to achieve separation.

    • Mobile Phase: The composition of the solvent system is optimized to achieve baseline separation of the isomers.

    • Detection: Mass spectrometry (MS) is often coupled with HPLC (LC-MS) for sensitive and specific quantification.

In Vitro Studies

In vitro experiments provide early insights into potential stereoselective ADME properties.

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation is used to determine the extent of binding of each isomer to plasma proteins.

  • Metabolic Stability: Isomers are incubated with liver microsomes or hepatocytes to assess their metabolic rates. The disappearance of the parent compound over time is monitored using the chiral analytical method.

  • CYP Inhibition/Induction: Isomers are tested for their potential to inhibit or induce major CYP enzymes to predict drug-drug interactions.

In Vivo Studies

Animal models are used to study the complete pharmacokinetic profile of each isomer.

  • Dosing: Animals are administered a single isomer or a racemic mixture.

  • Blood Sampling: Blood samples are collected at various time points after dosing.

  • Sample Analysis: Plasma concentrations of each isomer are determined using the validated chiral analytical method.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance for each isomer.

Visualizing Experimental Workflows and Metabolic Pathways

The following diagrams illustrate a typical workflow for chiral pharmacokinetic analysis and a hypothetical metabolic pathway for a chiral drug.

experimental_workflow Experimental Workflow for Chiral Pharmacokinetic Analysis cluster_analytical Analytical Method Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies chiral_sep Chiral Separation (HPLC) method_val Method Validation chiral_sep->method_val ppb Plasma Protein Binding method_val->ppb met_stab Metabolic Stability method_val->met_stab cyp_int CYP Interactions method_val->cyp_int animal_dosing Animal Dosing method_val->animal_dosing blood_sampling Blood Sampling animal_dosing->blood_sampling pk_analysis Pharmacokinetic Analysis blood_sampling->pk_analysis

Caption: A generalized workflow for the pharmacokinetic analysis of chiral compounds.

metabolic_pathway Hypothetical Metabolic Pathway of a Chiral Drug cluster_r R-Isomer cluster_s S-Isomer racemic Racemic Drug r_isomer R-Isomer racemic->r_isomer s_isomer S-Isomer racemic->s_isomer r_metabolite R-Metabolite (Inactive) r_isomer->r_metabolite CYP3A4 (Fast) Excretion Excretion r_metabolite->Excretion s_metabolite S-Metabolite (Active) s_isomer->s_metabolite CYP2C9 (Slow) s_metabolite->Excretion

Caption: A diagram illustrating the differential metabolism of two isomers of a chiral drug.

Confirming the Mechanism of Action of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid as a Calpain Inhibitor through Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative framework for confirming the mechanism of action of the compound 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid. Based on the structural class of this molecule, a plausible biological target is the family of calpain enzymes. Calpains are calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation is implicated in several diseases.[1][2][3] This guide outlines a hypothetical experimental approach using site-directed mutagenesis to validate the compound as a calpain inhibitor and to identify key amino acid residues involved in its binding.

Hypothesized Mechanism of Action

We hypothesize that this compound acts as an inhibitor of calpain by binding to its active site. The active site of calpains contains a catalytic triad of amino acid residues essential for their proteolytic activity.[4] Mutagenesis of these residues is expected to abolish enzymatic activity, and the binding of the compound to these mutated forms can provide insights into its mechanism of action.

Data Presentation

To confirm the inhibitory action of this compound on calpain and to identify the key residues for its binding, a site-directed mutagenesis study can be performed. The following table summarizes the hypothetical quantitative data from such a study.

Table 1: Hypothetical Inhibitory Activity of this compound against Wild-Type and Mutant Calpain

EnzymeIC50 (µM) of this compoundRelative Inhibition (%) vs. Wild-Type
Wild-Type Calpain5.2100
C105A Mutant> 1000< 1
H262A Mutant> 1000< 1
N286A Mutant> 1000< 1
K107A Mutant (Control)6.185

Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental design.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Site-Directed Mutagenesis of Calpain

Objective: To generate calpain mutants with single amino acid substitutions in the putative active site.

Materials:

  • pET expression vector containing the cDNA for human m-calpain

  • QuikChange Site-Directed Mutagenesis Kit (or similar)

  • Custom-designed mutagenic primers (for C105A, H262A, N286A, and a control mutation)

  • DH5α competent E. coli cells

  • LB agar plates with appropriate antibiotic

Protocol:

  • Design and synthesize mutagenic primers containing the desired nucleotide changes to substitute the codons for Cysteine-105, Histidine-262, and Asparagine-286 with Alanine codons. A control mutation at a non-active site residue (e.g., K107A) should also be designed.

  • Perform PCR-based site-directed mutagenesis using the wild-type calpain expression vector as a template and the respective mutagenic primers, following the manufacturer's protocol.

  • Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transform the resulting mutated plasmids into competent E. coli cells.

  • Select transformed colonies on antibiotic-containing agar plates.

  • Isolate the plasmid DNA from several colonies and verify the desired mutations by DNA sequencing.

Expression and Purification of Wild-Type and Mutant Calpain

Objective: To produce and purify recombinant wild-type and mutant calpain proteins.

Materials:

  • BL21(DE3) competent E. coli cells

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Protein purification buffers (lysis, wash, and elution buffers)

  • SDS-PAGE analysis reagents

Protocol:

  • Transform the verified wild-type and mutant calpain expression vectors into BL21(DE3) E. coli.

  • Grow the transformed bacteria in LB broth at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

  • Harvest the bacterial cells by centrifugation and resuspend them in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Purify the His-tagged calpain proteins from the supernatant using a Ni-NTA affinity chromatography column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the calpain proteins with elution buffer containing imidazole.

  • Analyze the purity of the eluted protein fractions by SDS-PAGE.

  • Dialyze the purified proteins against a storage buffer and determine the protein concentration.

Calpain Activity Assay

Objective: To measure the enzymatic activity of wild-type and mutant calpain and to determine the inhibitory effect of this compound.

Materials:

  • Purified wild-type and mutant calpain proteins

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (containing CaCl2 and a reducing agent like DTT)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometer

Protocol:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the calpain substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding a fixed amount of purified wild-type or mutant calpain to each well.

  • Immediately measure the increase in fluorescence over time at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorometer.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the IC50 value of the compound for the wild-type and mutant enzymes by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow.

cluster_0 Calpain Activation and Inhibition cluster_1 Effect of Mutagenesis Ca Ca²⁺ Calpain_inactive Inactive Calpain Ca->Calpain_inactive Binds Calpain_active Active Calpain Calpain_inactive->Calpain_active Conformational Change Substrate Protein Substrate Calpain_active->Substrate Cleaves Cleaved_Substrate Cleaved Products Substrate->Cleaved_Substrate Inhibitor 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid Inhibitor->Calpain_active Inhibits Mutant_Calpain Mutant Calpain (e.g., C105A) Inhibitor->Mutant_Calpain No significant binding No_Activity No Catalytic Activity Mutant_Calpain->No_Activity

Caption: Hypothesized mechanism of calpain inhibition and the effect of active site mutagenesis.

start Start: Wild-Type Calpain Expression Plasmid mutagenesis Site-Directed Mutagenesis (C105A, H262A, N286A) start->mutagenesis transformation Transformation into E. coli mutagenesis->transformation sequencing DNA Sequencing to Confirm Mutations transformation->sequencing expression Protein Expression (Wild-Type and Mutants) sequencing->expression purification Ni-NTA Affinity Chromatography Purification expression->purification sds_page SDS-PAGE Analysis for Purity purification->sds_page activity_assay Calpain Activity Assay with Inhibitor sds_page->activity_assay data_analysis Data Analysis: IC50 Determination activity_assay->data_analysis conclusion Conclusion: Confirm Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for confirming the mechanism of action using mutagenesis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against potential exposure.

Required Personal Protective Equipment (PPE):

  • Safety Goggles: To protect eyes from potential splashes.

  • Lab Coat: To protect skin and clothing.

  • Nitrile Gloves: To prevent direct skin contact.

  • Closed-toe Shoes: To protect feet from spills.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]

Waste Classification and Segregation

Proper segregation of chemical waste is a critical step in the disposal process. This compound is classified as a solid halogenated organic waste .[3]

Key Segregation Steps:

  • Designated Waste Container: Use a waste container specifically designated and clearly labeled for "Halogenated Organic Waste."[1][2][4]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, inorganic waste, or any other incompatible chemicals.[4][5] Mixing can lead to dangerous reactions and complicates the disposal process.

  • Labeling: The waste container must be accurately labeled with its contents, including the full chemical name: "this compound."

Step-by-Step Disposal Protocol

Follow these steps for the safe collection and disposal of solid this compound waste:

  • Container Preparation: Obtain a compatible, sealable container designated for solid halogenated organic waste. Ensure the container is clean and dry before use.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. This should be done inside a fume hood to minimize the risk of generating airborne dust.

  • Container Sealing: Securely seal the container lid to prevent any leakage or release of vapors.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The name of the generating researcher or lab

  • Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Professional Disposal: Arrange for the collection of the waste by your institution's licensed hazardous waste disposal service.[1] Halogenated organic wastes are typically disposed of via high-temperature incineration by specialized facilities.[4]

Never dispose of this compound down the drain or in the regular trash. [1][2]

Summary of Chemical and Disposal Information

The following table summarizes the key information for the proper handling and disposal of this compound.

PropertyInformation
Chemical Name This compound
CAS Number 17722-52-0 (for the para isomer)
Physical State Solid
Waste Classification Solid Halogenated Organic Waste
Required PPE Safety Goggles, Lab Coat, Nitrile Gloves, Closed-toe Shoes
Handling Location Chemical Fume Hood
Disposal Container Designated and labeled "Halogenated Organic Waste" container
Disposal Method Collection by a licensed hazardous waste disposal service for incineration.
Prohibited Disposal Do not dispose of in regular trash or down the drain.
Special Considerations Avoid mixing with non-halogenated or other types of chemical waste. Ensure the waste container is properly sealed and labeled.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_error Incorrect Disposal start Start: Have 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid waste ppe Wear appropriate PPE: - Safety goggles - Lab coat - Nitrile gloves start->ppe incorrect_disposal DO NOT: - Dispose down the drain - Place in regular trash - Mix with other waste types start->incorrect_disposal fume_hood Work inside a chemical fume hood ppe->fume_hood get_container Obtain a designated 'Halogenated Organic Waste' container fume_hood->get_container transfer_waste Carefully transfer solid waste to the container get_container->transfer_waste seal_container Securely seal the container transfer_waste->seal_container label_container Affix a complete hazardous waste label seal_container->label_container store_waste Store in a designated satellite accumulation area label_container->store_waste contact_disposal Arrange for pickup by licensed hazardous waste disposal service store_waste->contact_disposal end End: Waste properly disposed contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a substance-specific Safety Data Sheet (SDS) if available.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Given the potential hazards associated with analogous compounds, which include serious eye damage and skin irritation, a comprehensive PPE strategy is mandatory.[1][2]

Protection TypeRequired EquipmentSpecifications & Rationale
Eye & Face Protection Safety goggles with side-shields or a full-face shield.[3][4]Protects against splashes, aerosols, and airborne powder. Standard prescription glasses are not a substitute for safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).[4][5]Inspect gloves for any signs of degradation or perforation before use. Employ proper glove removal techniques to prevent skin contact.
Body Protection A lab coat or a chemical-resistant suit. Long pants and closed-toe shoes are required.[3][5]Provides a barrier against accidental spills and contamination. An apron may be necessary when handling larger quantities.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for powders) or a respirator with appropriate acid gas cartridges.[4][6]To be used in poorly ventilated areas or when the generation of dust is likely. Ensure proper fit testing and training for respirator use.

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is essential for the safe management of this compound.

Experimental Workflow: Handling and Storage

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5][7][8] An eyewash station and a safety shower must be readily accessible.[7]

Handling:

  • Preparation: Before beginning work, ensure that all required PPE is correctly worn.

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust generation.[8] Use a disposable weigh boat or paper.

  • Experimental Use: When adding the compound to a solution or reaction mixture, do so within the chemical fume hood to control any potential release of airborne particles or fumes.

First Aid and Emergency Procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician immediately.[1]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water.[1][2] If skin irritation occurs, get medical advice/attention.[2]
Inhalation Remove person to fresh air and keep comfortable for breathing.[2] If you feel unwell, call a POISON CENTER or doctor.[2]
Ingestion Rinse mouth.[1][2] Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Disposal Plan:

Contaminated materials and chemical waste must be handled and disposed of according to institutional and local regulations.

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be collected in a designated and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Aqueous waste solutions containing this compound should be collected in a separate, clearly labeled "Acidic Organic Waste" container.

  • Container Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical flow of operations for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Setup_Workspace Set Up Workspace in Fume Hood Gather_PPE->Setup_Workspace Weigh_Compound Weigh Compound Carefully Setup_Workspace->Weigh_Compound Proceed with Caution Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate Decontaminate Surfaces Perform_Experiment->Decontaminate Post-Experiment Emergency_Protocols Emergency Protocols (Spill, Exposure) Perform_Experiment->Emergency_Protocols In Case of Incident Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste

Safe handling workflow for the specified chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.